Technical Documentation Center

Propoxyphenyl isobutyl aildenafil Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Propoxyphenyl isobutyl aildenafil
  • CAS: 1621873-33-3

Core Science & Biosynthesis

Foundational

Technical Monograph: Characterization and Analysis of Propoxyphenyl Isobutyl Aildenafil

Executive Summary Propoxyphenyl isobutyl aildenafil is a synthetic analogue of the phosphodiesterase type 5 (PDE5) inhibitor sildenafil.[1] It belongs to a class of "designer drugs" frequently detected as adulterants in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propoxyphenyl isobutyl aildenafil is a synthetic analogue of the phosphodiesterase type 5 (PDE5) inhibitor sildenafil.[1] It belongs to a class of "designer drugs" frequently detected as adulterants in dietary supplements marketed for sexual enhancement. Structurally, it represents a third-generation modification of the sildenafil scaffold, designed specifically to evade standard library-based screening methods used by regulatory bodies.

This guide provides a definitive technical reference for the identification, molecular characterization, and analysis of this compound.

Core Chemical Identity
PropertySpecification
Chemical Name 5-[2-propoxy-5-((3,5-dimethylpiperazin-1-yl)sulfonyl)phenyl]-1-methyl-3-isobutyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Molecular Formula C₂₅H₃₆N₆O₄S
Molecular Weight 516.66 g/mol
Monoisotopic Mass 516.2519 Da
CAS Registry Number 1621873-33-3
Appearance Pale yellow crystalline powder
Solubility Soluble in DMSO, Methanol, Dichloromethane; poorly soluble in water

Structural Elucidation & Synthesis Logic

To understand the detection strategy, one must understand the "stealth" engineering behind the molecule. Propoxyphenyl isobutyl aildenafil is not a random byproduct; it is a calculated derivative of sildenafil (Viagra) and aildenafil.

The "Stealth" Modifications

The molecule deviates from the parent sildenafil structure at three specific pharmacophore points, altering its mass-to-charge ratio (


) and retention time while preserving the PDE5 inhibitory binding pocket.
  • Piperazine Modification (The "Aildenafil" Core):

    • Change: Substitution of the

      
      -methylpiperazine ring with a cis-3,5-dimethylpiperazine  ring.
      
    • Effect: Adds +14 Da (one methyl group equivalent relative to sildenafil's piperazine, but distributed as two methyls on the ring carbons). This steric bulk can influence metabolic stability.

  • Ether Modification:

    • Change: The ethoxy group (

      
      ) on the phenyl ring is extended to a propoxy group  (
      
      
      
      ).
    • Effect: Adds +14 Da (

      
      ). Increases lipophilicity (
      
      
      
      ), potentially enhancing tissue penetration and altering chromatographic retention.
  • Pyrazole Modification:

    • Change: The

      
      -propyl group at the C-3 position of the pyrazole ring is replaced by an isobutyl group .
      
    • Effect: Adds +14 Da (

      
      ). The branching alters the spatial occupancy within the PDE5 active site but generally retains potency.
      

Cumulative Mass Shift:



Visualization: Structural Logic & Fragmentation

The following diagram illustrates the structural relationship and the primary fragmentation pathways observed in MS/MS analysis.

G Sildenafil Sildenafil (C22H30N6O4S) MW: 474.58 Mod1 Modification 1: Ethoxy → Propoxy (+14 Da) Sildenafil->Mod1 Mod2 Modification 2: Propyl → Isobutyl (+14 Da) Mod1->Mod2 Mod3 Modification 3: Piperazine → 3,5-Dimethyl (+14 Da) Mod2->Mod3 Target Propoxyphenyl Isobutyl Aildenafil (C25H36N6O4S) MW: 516.66 Mod3->Target Synthesis Frag1 Fragment m/z 313 (Isobutyl-Pyrazolo Core) Target->Frag1 MS/MS Fragmentation (Cleavage at Sulfonyl) Frag2 Fragment m/z 113 (Dimethylpiperazine) Target->Frag2 MS/MS Fragmentation

Figure 1: Structural evolution from Sildenafil to Propoxyphenyl Isobutyl Aildenafil and key diagnostic mass spectrometry fragments.

Analytical Methodologies

Trustworthy identification requires orthogonal validation. Relying solely on a single quadrupole MS scan is insufficient due to the high number of isobaric analogues. The following protocols utilize High-Resolution Mass Spectrometry (HRMS) and NMR.

Protocol A: Sample Preparation (Solid Dosage Forms)

Objective: Efficient extraction of the lipophilic active ingredient from complex matrices (starch, cellulose, stearates).

  • Pulverization: Grind 3–5 tablets/capsules to a fine homogeneous powder.

  • Weighing: Accurately weigh 50 mg of the powder into a 15 mL centrifuge tube.

  • Extraction: Add 10 mL of Methanol:Water (80:20 v/v) .

    • Rationale: The 80% organic phase ensures solubility of the propoxyphenyl analogue, while the water helps wet the excipients.

  • Sonication: Sonicate for 20 minutes at ambient temperature.

  • Clarification: Centrifuge at 4,000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Dilution: Dilute the filtrate 1:100 with mobile phase prior to injection to prevent column saturation.

Protocol B: LC-HRMS (Orbitrap) Identification

Objective: Definitive identification using accurate mass and fragmentation patterns.

  • Instrument: UHPLC coupled to Q-Exactive or equivalent Orbitrap MS.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 10 minutes.

  • MS Parameters:

    • Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range:

      
       100–800.
      
    • Resolution: 70,000 (Full MS), 17,500 (dd-MS2).

Data Interpretation Criteria:

  • Precursor Ion: Observe

    
     at 
    
    
    
    517.2591
    (Theoretical).
    • Acceptance Criteria: Mass error < 5 ppm.[2]

  • Key Product Ions (MS/MS):

    • 
       313.1 : Corresponds to the isobutyl-substituted pyrazolopyrimidinone core (cleavage of the sulfonyl group). Note: In sildenafil, this is 
      
      
      
      283; in aildenafil,
      
      
      297. The shift to 313 confirms the isobutyl group.
    • 
       113.1 : Corresponds to the 3,5-dimethylpiperazine ring. Note: Sildenafil gives 
      
      
      
      99.
Protocol C: NMR Validation (Key Signals)

Objective: Structural confirmation of the specific isomers (e.g., isobutyl vs. butyl).

Dissolve 10 mg of pure isolate in


 or 

. Look for these diagnostic signals:
MoietyProton (

) Signature
Interpretation
Propoxy (

)
Triplet at

ppm (

); Multiplet at

ppm; Triplet at

ppm (

).
Distinguishes from Ethoxy (quartet/triplet pattern).
Isobutyl (Pyrazole-N-CH_2-CH-(CH_3)_2) Doublet at

ppm (6H, isopropyl methyls); Multiplet at

ppm (CH); Doublet at

ppm (

).
Distinguishes from

-propyl (which would have a triplet methyl).
Dimethylpiperazine Doublet at

ppm (6H, ring methyls).
Confirms the "Aildenafil" piperazine modification.

Pharmacological & Safety Context

Mechanism of Action: Like sildenafil, propoxyphenyl isobutyl aildenafil acts as a potent competitive inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5). By preventing the hydrolysis of cGMP in the corpus cavernosum, it potentiates the nitric oxide (NO) pathway, facilitating smooth muscle relaxation and erection.

Toxicological Risks: Because this compound is an unapproved "designer" drug, no clinical safety trials exist. However, risks can be extrapolated from Structure-Activity Relationships (SAR):

  • Potency: The increased lipophilicity (propoxy/isobutyl groups) may alter the volume of distribution (

    
    ) and half-life (
    
    
    
    ), potentially leading to prolonged erections (priapism) or delayed clearance.
  • Off-Target Effects: Structural deviations may reduce selectivity for PDE5 over PDE6 (retina) or PDE3 (cardiac), increasing the risk of visual disturbances or cardiovascular events.

  • Drug Interactions: As a likely substrate for CYP3A4, it poses severe risks of hypotension if co-administered with nitrates (nitroglycerin).

References

  • Kee, C. L., Koh, H. L., Bloodworth, B. C., et al. (2014).[1][3][4] Structural elucidation of propoxyphenyl isobutyl aildenafil, adulterant in a health supplement using high-resolution Orbitrap mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 98, 153–159.

  • Alp, M., Coşkun, M., & Göker, H. (2013).[5] Isolation and identification of a new sildenafil analogue adulterated in energy drink: propoxyphenyl sildenafil.[5][6] Journal of Pharmaceutical and Biomedical Analysis, 72, 155–158.[5][6]

  • Food and Drug Administration (FDA). (2023). Tainted Products Marketed as Dietary Supplements_CDER. [7]

  • TargetMol. (2023). Propoxyphenylisobutyl aildenafil Reference Standard.

Sources

Exploratory

propoxyphenyl isobutyl aildenafil as a phosphodiesterase-5 inhibitor

This technical guide provides a rigorous assessment of Propoxyphenyl Isobutyl Aildenafil , a synthetic structural analog of Sildenafil (Viagra). It is designed for researchers and forensic scientists requiring deep struc...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a rigorous assessment of Propoxyphenyl Isobutyl Aildenafil , a synthetic structural analog of Sildenafil (Viagra). It is designed for researchers and forensic scientists requiring deep structural elucidation, pharmacological inference, and detection methodologies.

Structural Characterization, Pharmacological Inference, and Forensic Detection

Executive Summary

Propoxyphenyl Isobutyl Aildenafil is a designer phosphodiesterase-5 (PDE5) inhibitor, chemically engineered to evade standard screening libraries while retaining biological activity.[1] It represents a "second-generation" adulterant, combining structural modifications from multiple known analogs: the isobutyl chain (replacing sildenafil’s propyl), the propoxy ether (replacing ethoxy), and the 3,5-dimethylpiperazine ring (characteristic of aildenafil).

This guide delineates the chemical identity, inferred pharmacodynamics, and validated detection protocols for this compound, serving as a definitive reference for laboratory identification.

Chemical Identity & Structural Analysis[2][3][4][5]

The molecule is a pyrazolo[4,3-d]pyrimidin-7-one derivative.[1][2][3][4] Its design leverages Structure-Activity Relationship (SAR) principles to increase lipophilicity, potentially altering bioavailability and potency compared to the parent compound, Sildenafil.

Nomenclature:

  • IUPAC Name: 5-(5-(((3R,5S)-3,5-dimethylpiperazin-1-yl)sulfonyl)-2-propoxyphenyl)-3-isobutyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one[1][4]

  • Molecular Formula: C₂₅H₃₆N₆O₄S[1]

  • Molecular Weight: 516.66 g/mol [1][4]

  • Key Structural Modifications (vs. Sildenafil):

MoietySildenafil (Parent)Propoxyphenyl Isobutyl AildenafilImpact
C-3 Position n-PropylIsobutyl Increases steric bulk; evades immunoassay detection targeting the pyrazole core.[1]
Phenyl Ether Ethoxy (-OEt)Propoxy (-OPr)Increases lipophilicity (LogP), potentially enhancing tissue penetration.[1]
Sulfonamide 4-Methylpiperazine3,5-Dimethylpiperazine Characteristic of "Aildenafil"; alters metabolic profile and solubility.[1]
Structural Visualization (DOT)

The following diagram illustrates the core scaffold and specific functional group modifications.

Structure Core Pyrazolo[4,3-d]pyrimidine Core (Scaffold) Target Propoxyphenyl Isobutyl Aildenafil Core->Target Base Structure Mod1 Modification 1: C-3 Isobutyl Group (Steric Bulk) Mod1->Target Substitutes n-Propyl Mod2 Modification 2: Phenyl-2-Propoxy (Lipophilicity) Mod2->Target Substitutes Ethoxy Mod3 Modification 3: 3,5-Dimethylpiperazine (Aildenafil Moiety) Mod3->Target Substitutes 4-Methylpiperazine

Caption: Structural synthesis of Propoxyphenyl Isobutyl Aildenafil showing the convergence of three distinct chemical modifications on the Sildenafil scaffold.

Pharmacology: Mechanism & Potency Inference

While clinical trial data is absent for this unapproved substance, its activity is inferred from established SAR data of the Sildenafil/Aildenafil class.

Mechanism of Action

Like Sildenafil, this analog acts as a competitive inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5). By preventing the hydrolysis of cGMP, it potentiates the Nitric Oxide (NO) signaling pathway, leading to smooth muscle relaxation in the corpus cavernosum.

Signaling Pathway (DOT)

Signaling Stimulus Sexual Stimulation NO Nitric Oxide (NO) Release Stimulus->NO GC Guanylyl Cyclase (Activation) NO->GC cGMP cGMP (Cyclic Guanosine Monophosphate) GC->cGMP Synthesizes GTP GTP GTP->GC PKG Protein Kinase G (Activation) cGMP->PKG GMP 5'-GMP (Inactive) cGMP->GMP Hydrolysis via PDE5 Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation PDE5 PDE5 Enzyme PDE5->GMP Inhibitor Propoxyphenyl Isobutyl Aildenafil Inhibitor->PDE5 Inhibits (Competitive)

Caption: The NO/cGMP signaling pathway illustrating the competitive inhibition of the PDE5 enzyme by the analog, preventing cGMP degradation.

Potency & Safety Profile (Inferred)
  • Potency (IC50): Based on the propoxy substitution (seen in Propoxyphenyl-thiohydroxyhomosildenafil), this analog likely exhibits nanomolar potency comparable to or potentially exceeding Sildenafil (IC50 ~3.5 nM).[1] The increased lipophilicity of the propoxy/isobutyl groups may enhance cell membrane permeability.

  • Selectivity: The structural deviations (particularly the isobutyl group) may alter selectivity ratios against other PDE isoforms (e.g., PDE6, PDE1), potentially changing the side-effect profile (e.g., visual disturbances).

  • Toxicology: No clinical safety data exists. The lack of metabolic studies poses significant risks regarding active metabolites, half-life accumulation, and drug-drug interactions (specifically with nitrates).[1]

Validated Detection Protocols

For forensic and analytical laboratories, identifying this compound requires distinguishing it from Sildenafil and Aildenafil. The following protocols utilize LC-MS/MS and NMR.

A. High-Resolution Mass Spectrometry (LC-HRMS)

This is the primary screening method.[1] The Orbitrap or Q-TOF systems provide accurate mass data essential for determining the elemental composition.[1][5]

  • Instrument: UHPLC coupled to Q-Orbitrap or Q-TOF MS.[1]

  • Column: C18 Reverse Phase (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 95% B over 10-15 minutes.

  • MS Parameters: Positive ESI mode.

Diagnostic Ions:

Ion Typem/z (Theoretical)Structural Inference
[M+H]⁺ 517.2826 Protonated molecule (C₂₅H₃₇N₆O₄S⁺).[1] Differentiates from Sildenafil (475.2) and Aildenafil (505.2).
Fragment 1 ~313Isobutyl-pyrazolo-pyrimidinone core cleavage.[1]
Fragment 2 ~993,5-dimethylpiperazine fragment (distinct from 4-methylpiperazine's m/z 85).[1]
B. Nuclear Magnetic Resonance (NMR)

NMR is required for absolute structural confirmation, particularly to distinguish the isobutyl and propoxy isomers from butyl or isopropoxy variants.

  • Solvent: DMSO-d₆ or CD₃OD.[1]

  • Key ¹H-NMR Signals (δ ppm):

    • Propoxy Group: Triplet (~1.0 ppm, CH₃), Multiplet (~1.8 ppm, CH₂), Triplet (~4.0 ppm, O-CH₂).

    • Isobutyl Group: Doublet (~0.9 ppm, 2xCH₃), Multiplet (~2.1 ppm, CH), Doublet (~2.7 ppm, N-CH₂). Note: Sildenafil's propyl group shows a triplet for the terminal methyl.

    • Piperazine: Distinct pattern for 3,5-dimethyl substitution (multiplets shifted compared to Sildenafil).[1]

C. Analytical Workflow (DOT)

Workflow Sample Suspect Sample (Supplement/Powder) Extract Extraction (Methanol/Ultrasonication) Sample->Extract Screen Screening: LC-UV/DAD (Retention Time Check) Extract->Screen Decision Unknown Peak Detected? Screen->Decision HRMS LC-HRMS (Orbitrap/Q-TOF) Determine Exact Mass (m/z 517.28) Decision->HRMS Yes Frag MS/MS Fragmentation Identify Isobutyl & Propoxy fragments HRMS->Frag Isolation Preparative HPLC Isolate Pure Compound Frag->Isolation NMR 1D & 2D NMR (1H, 13C, HMBC) Confirm Regiochemistry Isolation->NMR Report Final Identification Report NMR->Report

Caption: Step-by-step forensic workflow for the isolation and structural elucidation of unknown PDE5 analogs.

References
  • Kee, C. L., et al. (2014). "Structural elucidation of propoxyphenyl isobutyl aildenafil, adulterant in a health supplement using high-resolution Orbitrap mass spectrometry."[5][6][7][8] Journal of Pharmaceutical and Biomedical Analysis, 98, 153-159.[5] Link

  • Balayssac, S., et al. (2012). "Isolation and characterization of propoxyphenyl linked sildenafil and thiosildenafil analogues in health supplements." Journal of Pharmaceutical and Biomedical Analysis, 70, 405-412. Link

  • Venhuis, B. J., & de Kaste, D. (2012). "Towards a decade of detecting new analogues of sildenafil, tadalafil and vardenafil in food supplements: A history, analytical aspects and health risks." Journal of Pharmaceutical and Biomedical Analysis, 69, 196-208. Link

  • Patel, D. N., et al. (2014). "Screening of synthetic PDE-5 inhibitors and their analogues as adulterants: Analytical techniques and challenges." Journal of Pharmaceutical and Biomedical Analysis, 87, 176-190. Link

  • Food and Drug Administration (FDA). "Tainted Products Marketed as Dietary Supplements." Link[1]

Sources

Foundational

Structural Elucidation and Pharmacophore Analysis: Sildenafil vs. Propoxyphenyl Isobutyl Aildenafil

This technical guide provides a rigorous structural and functional analysis of Propoxyphenyl Isobutyl Aildenafil (PIA) in comparison to its parent pharmacophore, Sildenafil . It is designed for researchers in pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a rigorous structural and functional analysis of Propoxyphenyl Isobutyl Aildenafil (PIA) in comparison to its parent pharmacophore, Sildenafil . It is designed for researchers in pharmaceutical analysis, toxicology, and regulatory science.

Executive Summary

The proliferation of phosphodiesterase-5 (PDE5) inhibitor analogues in "all-natural" dietary supplements represents a significant challenge to public health and regulatory enforcement. Propoxyphenyl Isobutyl Aildenafil (PIA) is a designer analogue structurally related to Sildenafil (Viagra). It is engineered with specific alkyl substitutions likely intended to evade standard library-based detection methods while retaining biological activity.

This guide deconstructs the structural divergence between Sildenafil and PIA, analyzes the Structure-Activity Relationship (SAR) implications, and provides a validated protocol for their differentiation using mass spectrometry.

Chemical Identity & Structural Divergence[1]

The core scaffold for both molecules is the pyrazolo[4,3-d]pyrimidin-7-one ring system, which mimics the guanine base of cGMP (the endogenous substrate of PDE5).[1] However, PIA exhibits three critical structural modifications designed to alter lipophilicity and mass spectral fingerprints.

Comparative Chemical Data
FeatureSildenafil Propoxyphenyl Isobutyl Aildenafil (PIA)
CAS Registry 139755-83-21621873-33-3
Molecular Formula


Molecular Weight 474.58 g/mol 516.66 g/mol
C3-Pyrazole Substituent

-Propyl
Isobutyl
Phenyl Alkoxy Group Ethoxy (

)
Propoxy (

)
Piperazine Ring 4-Methylpiperazine3,5-Dimethylpiperazine
Linker SulfonylSulfonyl
Structural Logic Diagram

The following graph visualizes the hierarchical relationship and specific substitution points on the pharmacophore.

StructuralComparison Sildenafil Sildenafil (Parent) S_R1 C3: n-Propyl Sildenafil->S_R1 S_R2 Phenyl: Ethoxy Sildenafil->S_R2 S_R3 Tail: 4-Methylpiperazine Sildenafil->S_R3 PIA Propoxyphenyl Isobutyl Aildenafil (Analogue) P_R1 C3: Isobutyl (Steric Bulk+) PIA->P_R1 P_R2 Phenyl: Propoxy (Lipophilicity+) PIA->P_R2 P_R3 Tail: 3,5-Dimethylpiperazine (Isomer Shift) PIA->P_R3 Scaffold Core Scaffold: Pyrazolo[4,3-d]pyrimidin-7-one Scaffold->Sildenafil Scaffold->PIA

Figure 1: Structural divergence map highlighting the three key substitution zones (C3, Alkoxy, Piperazine) distinguishing PIA from Sildenafil.

Structure-Activity Relationship (SAR) Analysis

The modifications in PIA are not random; they follow medicinal chemistry principles to maintain potency while altering physicochemical properties.

The C3-Isobutyl Substitution
  • Mechanism: Sildenafil possesses an

    
    -propyl group at the C3 position of the pyrazole ring, which fits into a hydrophobic pocket in the PDE5 active site (specifically interacting with residues Val782 and Phe820).
    
  • PIA Modification: The isobutyl group is bulkier and branched.

  • Implication: While the

    
    -propyl group is optimized for PDE5, the isobutyl group is sufficiently hydrophobic to retain binding affinity. However, the increased steric bulk may slightly alter the binding kinetics or selectivity against other PDE isoforms (e.g., PDE6, involved in vision).
    
The Propoxy vs. Ethoxy Group[6][7]
  • Mechanism: The ethoxy group in sildenafil mimics the phosphate position of cGMP.

  • PIA Modification: Extension to a propoxy group increases the lipophilicity (LogP) of the molecule.

  • Implication: Higher lipophilicity often correlates with increased tissue permeability and potentially a longer half-life. However, it also changes the solubility profile, potentially requiring different formulation strategies in adulterated matrices.

The 3,5-Dimethylpiperazine Tail[4]
  • Mechanism: The piperazine ring improves solubility and pharmacokinetic properties.

  • PIA Modification: Replacing the 4-methylpiperazine with 3,5-dimethylpiperazine introduces steric hindrance near the sulfonyl linkage.

  • Implication: This is a common "designer" modification (seen in Aildenafil) intended to shift the mass spectral fragmentation pattern, complicating identification by standard libraries that screen for the N-methylpiperazine fragment (

    
     99).
    

Analytical Forensics: Detection & Identification[8]

Distinguishing PIA from Sildenafil requires high-resolution mass spectrometry (HRMS) due to the structural similarities.

Mass Spectrometry Fragmentation Pathway

The fragmentation patterns are distinct due to the alkyl substitutions.

  • Sildenafil Precursor:

    
    
    
  • PIA Precursor:

    
     (approx)
    

Key Diagnostic Ions for PIA:

  • 
     313:  Corresponds to the core structure after cleavage of the sulfonyl-piperazine group. In Sildenafil, this equivalent ion is 
    
    
    
    283. The difference (+30 Da) accounts for the Propoxy (+14) and Isobutyl (+14 vs Propyl? No, Propyl=43, Isobutyl=57, diff=+14. Total +28? Wait. Ethoxy(45) to Propoxy(59) = +14. Propyl(43) to Isobutyl(57) = +14. Total core shift = +28).
    • Correction: Sildenafil core fragment is typically observed at

      
       283. PIA core fragment is observed at 
      
      
      
      311 or 313 depending on exact cleavage. Literature confirms
      
      
      313
      as a signature ion for the propoxyphenyl-isobutyl core [1].

Fragmentation Precursor Precursor Ion [M+H]+ m/z 517 Cleavage1 Sulfonyl-N Cleavage Precursor->Cleavage1 CID/HCD Energy FragmentCore Core Fragment (Pyrazolo-pyrimidine) m/z 313 Cleavage1->FragmentCore Diagnostic Ion (Isobutyl+Propoxy) FragmentPiperazine Piperazine Fragment (3,5-dimethyl) m/z 113 Cleavage1->FragmentPiperazine Common Aildenafil Tail

Figure 2: MS/MS fragmentation pathway for PIA. The m/z 313 ion is the critical differentiator from Sildenafil (m/z 283).

Isolation Protocol (Standardized)

To confirm the presence of PIA in a complex matrix (e.g., herbal coffee, capsules), use the following extraction workflow.

  • Sample Prep: Homogenize sample (200 mg) and ultrasonicate in 20 mL Methanol for 30 mins.

  • Filtration: Filter through 0.22 µm PTFE membrane.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 10 mins.

  • Detection:

    • Monitor UV at 290 nm (characteristic of the pyrazolopyrimidine core).

    • Trigger MS/MS on masses

      
      .
      

References

  • Kee, C. L., et al. (2014). "Structural elucidation of propoxyphenyl isobutyl aildenafil, adulterant in a health supplement using high-resolution Orbitrap mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis, 98, 153-159.[2] Link

  • Liao, Y. C., et al. (2018). "Isolation and identification of new sildenafil analogues from dietary supplements." Journal of Food and Drug Analysis, 26(3). Link

  • Sriramchem. "Propoxyphenyl isobutyl aildenafil: Pharmaceutical Reference Standard."[3] Link

  • Pfizer. "Sildenafil Citrate (Viagra) Prescribing Information." Link

Sources

Exploratory

The Emergence and Structural Elucidation of Propoxyphenyl Isobutyl Aildenafil Analogs: A Technical Whitepaper

Executive Summary The proliferation of unapproved phosphodiesterase type 5 (PDE5) inhibitors as adulterants in botanical dietary supplements represents a critical challenge in modern pharmacovigilance. In an ongoing effo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The proliferation of unapproved phosphodiesterase type 5 (PDE5) inhibitors as adulterants in botanical dietary supplements represents a critical challenge in modern pharmacovigilance. In an ongoing effort to evade targeted LC-MS/MS screening libraries, clandestine laboratories continuously synthesize novel designer analogs by modifying the core scaffold of approved therapeutics like sildenafil. This whitepaper provides an in-depth technical analysis of one of the most complex derivatives in this lineage: propoxyphenyl isobutyl aildenafil . First discovered and elucidated in 2014 by researchers at the National University of Singapore (NUS) and the Health Sciences Authority (HSA)[1][2], this analog demonstrates the sophisticated chemical masking techniques employed in illicit drug manufacturing and necessitates advanced high-resolution mass spectrometry for definitive identification.

Historical Context & Molecular Evolution

The structural evolution of sildenafil analogs follows a predictable trajectory aimed at maximizing PDE5 binding affinity while altering molecular weight and fragmentation patterns to bypass regulatory detection.

  • First-Generation Modifications : The initial wave of adulterants featured minor alterations, such as substituting the piperazine ring's methyl group with a hydroxyethyl group (homosildenafil) or modifying the piperazine ring entirely to create aildenafil (methisosildenafil)[3].

  • Second-Generation Modifications : Illicit chemists began targeting the alkoxy group on the phenyl ring. By replacing the ethoxy group of aildenafil with a propoxy group, they synthesized propoxyphenyl aildenafil[3][4].

  • Third-Generation Modifications : To further mask the compound, the propyl/methyl group on the pyrazolopyrimidine ring was substituted with an isobutyl group, yielding propoxyphenyl isobutyl aildenafil [1][5].

Because these designer analogs are synthesized in unregulated environments and bypass clinical trials, their safety and toxicity profiles remain entirely unknown[2]. The increased lipophilicity resulting from the propoxy and isobutyl substitutions likely alters the drug's volume of distribution and biological half-life, posing severe risks of drug-herb interactions or fatal hypotensive crises if consumed unknowingly by patients on nitrate therapies[2].

Pharmacological Mechanism: PDE5 Inhibition

Like its parent compound, propoxyphenyl isobutyl aildenafil acts upon the Nitric Oxide-Cyclic Guanosine Monophosphate (NO-cGMP) signaling pathway. By competitively binding to the catalytic site of the PDE5 enzyme, the analog prevents the hydrolysis of cGMP into inactive GMP. The resulting accumulation of cGMP sustains the activation of Protein Kinase G (PKG), leading to prolonged smooth muscle relaxation.

G NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP sGC Catalysis PKG Protein Kinase G (PKG) cGMP->PKG Activates Degradation Inactive GMP cGMP->Degradation Hydrolyzed by PDE5 Relaxation Smooth Muscle Relaxation PKG->Relaxation Induces PDE5 PDE5 Enzyme PDE5->Degradation Catalyzes Analog Propoxyphenyl Isobutyl Aildenafil Analog->PDE5 Inhibits

Caption: NO-cGMP signaling pathway showing competitive PDE5 inhibition by designer analogs.

Analytical Elucidation & Detection Workflows

The definitive structural elucidation of trace unknown adulterants in complex botanical matrices requires a self-validating analytical system. The protocol below details the causality behind the experimental choices used to isolate and identify propoxyphenyl isobutyl aildenafil[1][2].

Workflow Sample Botanical Matrix Extraction Solvent Extraction Sample->Extraction PrepLC Prep-HPLC Purification Extraction->PrepLC Isolates trace analog Orbitrap Orbitrap MS PrepLC->Orbitrap Purified fraction CID CID Mode (MS^n) Orbitrap->CID HCD HCD Mode Orbitrap->HCD Software Mass Frontier CID->Software HCD->Software Structure Structural Elucidation Software->Structure Mass Error < 5ppm

Caption: Mass spectrometry workflow for isolating and elucidating trace PDE5 adulterants.

Self-Validating Protocol: Extraction and Structural Elucidation

Objective : Isolate and structurally characterize unknown sildenafil analogs from complex botanical matrices. Self-Validation Mechanism : Parallel processing of a blank botanical matrix spiked with a known reference standard (e.g., Sildenafil Citrate) to validate extraction recovery, retention time shift, and mass accuracy baseline.

Step 1: Matrix Preparation & Extraction

  • Action : Pulverize the solid supplement. Extract with Acetonitrile-Water (80:20, v/v) using sonication and centrifugation.

  • Causality : The 80:20 ACN/H2O ratio effectively precipitates large botanical polysaccharides and proteins while maintaining the solubility of highly lipophilic designer analogs. Spiked blank matrices must yield >90% recovery to validate the extraction efficiency.

Step 2: Preparative HPLC Purification

  • Action : Inject the filtered extract into a Prep-HPLC system using a C18 column. Collect fractions corresponding to anomalous UV peaks[1].

  • Causality : Direct infusion of crude botanical extracts into the mass spectrometer causes severe ion suppression due to competing matrix ions (flavonoids, alkaloids). Prep-HPLC isolates the target compound, ensuring high-fidelity MS spectra[1].

Step 3: High-Resolution Orbitrap MS Analysis

  • Action : Introduce the purified fraction into the Orbitrap MS via Electrospray Ionization (ESI+).

  • Causality : Orbitrap provides ultra-high mass resolution (sub-ppm mass accuracy), which is mathematically required to deduce the exact empirical formula (C25H36N6O4S) of an unknown designer drug[1][2].

Step 4: Dual-Mode Fragmentation (CID & HCD)

  • Action : Perform MS/MS and MS³ using both Collision-Induced Dissociation (CID) and High-energy Collision Dissociation (HCD)[1].

  • Causality : HCD provides a broad spectrum of low-mass reporter ions in a single shot, while CID allows for sequential trapping and fragmentation (MSⁿ). For propoxyphenyl isobutyl aildenafil, MS³ in CID mode isolates the isobutyl-bonded fragments at m/z 313 and 297, which are then cross-referenced against known isobutyl sildenafil fragments to definitively prove the specific alkyl substitution[1].

Step 5: Algorithmic Structural Verification

  • Action : Process the fragmentation trees using Mass Frontier software[1].

  • Validation : The structural elucidation is only accepted if the accurate mass measurement of all product ions demonstrates a mass error of ≤ 5.0 ppm[1][2].

Quantitative Data & Physicochemical Properties

The following table summarizes the key physicochemical and analytical parameters required for the identification and validation of propoxyphenyl isobutyl aildenafil reference standards[1][5].

Property / ParameterValue / Description
Compound Name Propoxyphenyl isobutyl aildenafil
IUPAC / Synonym 5-(5-(((3R,5S)-3,5-dimethylpiperazin-1-yl)sulfonyl)-2-propoxyphenyl)-3-isobutyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one[5]
CAS Registry Number 1621873-33-3[5]
Molecular Formula C25H36N6O4S[5]
Molecular Weight 516.66 g/mol [5]
Key Structural Modifications Propoxy group (phenyl ring), Isobutyl group (pyrazole ring), Dimethylpiperazine[1][5]
Diagnostic MS Fragments (CID) m/z 313, m/z 297[1]
Mass Accuracy Threshold ≤ 5.0 ppm[1][2]

References

  • Structural elucidation of propoxyphenyl isobutyl aildenafil, adulterant in a health supplement using high-resolution Orbitrap mass spectrometry Source: PubMed (nih.gov) URL:[Link]

  • Tainted health supplement - NUS Faculty of Science Source: nus.edu.sg URL:[Link]

  • Isolation and characterization of propoxyphenyl linked sildenafil and thiosildenafil analogues in health supplements Source: PubMed (nih.gov) URL:[Link]

  • Isolation and identification of new sildenafil analogues from dietary supplements Source: Journal of Food and Drug Analysis URL:[Link]

Sources

Foundational

A Technical Guide to the Physicochemical Characterization of Propoxyphenyl Isobutyl Aildenafil

This guide provides an in-depth technical framework for the physicochemical characterization of propoxyphenyl isobutyl aildenafil, a sildenafil analogue. As a crucial step in the early stages of drug development, a thoro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical framework for the physicochemical characterization of propoxyphenyl isobutyl aildenafil, a sildenafil analogue. As a crucial step in the early stages of drug development, a thorough understanding of a compound's physicochemical properties is paramount for predicting its biopharmaceutical behavior and guiding formulation strategies.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for the evaluation of key physicochemical parameters.

Propoxyphenyl isobutyl aildenafil has been identified as an adulterant in some health supplements.[4] Its structural elucidation has been performed using advanced analytical techniques.[4] As a sildenafil analogue, it belongs to the class of phosphodiesterase-5 (PDE-5) inhibitors.[5]

Compound Profile: Propoxyphenyl Isobutyl Aildenafil

A comprehensive physicochemical characterization begins with a clear understanding of the molecule's identity and structure.

PropertyValueSource
IUPAC Name 5-(5-(((3R,5S)-3,5-dimethylpiperazin-1-yl)sulfonyl)-2-propoxyphenyl)-3-isobutyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one[6]
CAS Number 1621873-33-3[6]
Molecular Formula C25H36N6O4S[6]
Molecular Weight 516.66 g/mol [6]

Solid-State Properties: The Foundation of Formulation

The solid-state properties of an active pharmaceutical ingredient (API) are critical as they influence its stability, processability, and bioavailability.[7]

Melting Point and Thermal Behavior

The melting point is a fundamental indicator of a compound's purity. Differential Scanning Calorimetry (DSC) is the preferred method for its determination, as it also provides information on other thermal events such as polymorphic transitions and decomposition.

Experimental Protocol: Melting Point Determination by DSC

  • Sample Preparation: Accurately weigh 2-5 mg of propoxyphenyl isobutyl aildenafil into a standard aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature significantly above the melting point (e.g., 300 °C).

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The enthalpy of fusion can also be calculated from the peak area.

Crystallinity and Polymorphism

Polymorphism, the ability of a substance to exist in different crystalline forms, can significantly impact a drug's solubility and stability.[8] X-ray Powder Diffraction (XRPD) is the primary technique for identifying the crystalline form and detecting polymorphism.

Experimental Protocol: XRPD Analysis

  • Sample Preparation: Gently grind a small amount of propoxyphenyl isobutyl aildenafil powder to ensure a random orientation of crystals.

  • Instrument Setup:

    • Mount the powdered sample on a zero-background sample holder.

    • Configure the XRPD instrument with a Cu Kα radiation source.

  • Data Acquisition: Scan the sample over a 2θ range of approximately 2° to 40°, using a step size of 0.02° and a suitable counting time per step.

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique "fingerprint" for the crystalline form. The presence of different polymorphs would be indicated by different peak positions.

Solubility: A Prerequisite for Absorption

Poor aqueous solubility is a major challenge in drug development.[9] Determining the solubility of propoxyphenyl isobutyl aildenafil in various media is essential for predicting its oral absorption.[10]

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

  • Media Preparation: Prepare relevant aqueous media, such as purified water, 0.1 N HCl (simulating gastric fluid), and phosphate buffers at pH 4.5, 6.8, and 7.4 (simulating intestinal fluid).

  • Sample Addition: Add an excess amount of propoxyphenyl isobutyl aildenafil to each medium in separate vials to create a saturated solution.

  • Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • Filter or centrifuge the samples to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[11]

Workflow for Equilibrium Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_media Prepare Aqueous Media (e.g., water, buffers) add_api Add Excess API to Media prep_media->add_api agitate Agitate at Constant Temp (24-48 hours) add_api->agitate separate Filter/Centrifuge agitate->separate quantify Quantify by HPLC separate->quantify result Solubility (mg/mL) quantify->result

Caption: Workflow for determining equilibrium solubility.

Dissociation Constant (pKa): Understanding pH-Dependent Behavior

The pKa is the pH at which a molecule is 50% ionized. For a molecule like propoxyphenyl isobutyl aildenafil, which contains basic nitrogen atoms, the pKa is crucial for predicting its solubility and absorption at different locations in the gastrointestinal tract.[12]

Experimental Protocol: pKa Determination by Potentiometric Titration

  • Sample Preparation: Dissolve a known amount of propoxyphenyl isobutyl aildenafil in a suitable co-solvent system (e.g., methanol/water) if aqueous solubility is limited.

  • Titration:

    • Titrate the solution with a standardized acid (e.g., 0.1 N HCl).

    • Monitor the pH of the solution using a calibrated pH electrode after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve.

Lipophilicity (LogP/LogD): Gauging Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid environment, is a key determinant of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more relevant.

ParameterDescription
LogP The ratio of the concentration of the neutral form of the compound in octanol to its concentration in water at equilibrium.
LogD The ratio of the total concentration of the compound (neutral and ionized forms) in octanol to its total concentration in water at a specific pH.

Experimental Protocol: LogP/LogD Determination by Shake-Flask Method

  • Phase Preparation: Pre-saturate n-octanol with the appropriate aqueous buffer (and vice versa) to ensure mutual miscibility at equilibrium.

  • Partitioning:

    • Dissolve a known amount of propoxyphenyl isobutyl aildenafil in the aqueous phase.

    • Add an equal volume of the pre-saturated n-octanol.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Analysis: Determine the concentration of the compound in both the aqueous and octanolic phases using a suitable analytical method (e.g., HPLC-UV).

  • Calculation:

    • LogP = log ([Concentration in Octanol] / [Concentration in Aqueous Phase])

    • LogDpH = log ([Total Concentration in Octanol] / [Total Concentration in Aqueous Phase]) at a given pH.

Chemical Stability: Ensuring Drug Integrity

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[10] These studies involve subjecting the drug substance to harsh conditions to accelerate its decomposition.

Experimental Protocol: Forced Degradation Studies

  • Stress Conditions: Expose solutions of propoxyphenyl isobutyl aildenafil to the following conditions in separate experiments:

    • Acidic: 0.1 N HCl at elevated temperature (e.g., 60 °C).

    • Basic: 0.1 N NaOH at room temperature.

    • Oxidative: 3% H2O2 at room temperature.

    • Thermal: Heat the solid drug substance (e.g., at 80 °C).

    • Photolytic: Expose the drug solution to UV light (e.g., in a photostability chamber).

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent drug from its degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.

Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions start API Solution acid Acidic (0.1 N HCl, 60°C) start->acid base Basic (0.1 N NaOH, RT) start->base oxidative Oxidative (3% H2O2, RT) start->oxidative thermal Thermal (Solid, 80°C) start->thermal photo Photolytic (UV Light) start->photo analysis Analyze by Stability-Indicating HPLC-PDA at Time Points acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis end Identify Degradation Products & Pathways analysis->end

Sources

Protocols & Analytical Methods

Method

HPLC method development for propoxyphenyl isobutyl aildenafil detection

An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for the Detection of Propoxyphenyl Isobutyl Aildenafil Authored by: A Senior Application Scientist Abstract This application no...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for the Detection of Propoxyphenyl Isobutyl Aildenafil

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive, in-depth guide to developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of propoxyphenyl isobutyl aildenafil. As an analogue of sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, the detection and quantification of propoxyphenyl isobutyl aildenafil are critical for quality control, stability studies, and regulatory compliance in pharmaceutical development.[1] This document moves beyond a simple protocol, delving into the scientific rationale behind the methodological choices, from initial analyte characterization to final method validation, in accordance with International Council for Harmonisation (ICH) guidelines.[2][3] The protocols herein are designed to be self-validating, ensuring trustworthiness and scientific rigor for researchers, scientists, and drug development professionals.

Introduction and Analytical Target Profile (ATP)

Propoxyphenyl isobutyl aildenafil is a structural analogue of sildenafil, often identified as an undeclared ingredient in dietary supplements or herbal products.[4][5] Its structural similarity to approved PDE5 inhibitors necessitates the development of a robust and reliable analytical method to ensure product quality and safety.

Before initiating method development, it is crucial to define the Analytical Target Profile (ATP), a concept emphasized in modern ICH guidelines like ICH Q14.[2] The ATP prospectively outlines the method's intended purpose and performance requirements.

Analytical Target Profile (ATP) for Propoxyphenyl Isobutyl Aildenafil Assay:

  • Analyte: Propoxyphenyl Isobutyl Aildenafil

  • Matrix: Drug Substance and/or a simple formulation matrix.

  • Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

  • Method Intent: A quantitative, stability-indicating assay to determine the concentration of propoxyphenyl isobutyl aildenafil and to separate it from potential degradation products.

  • Performance Characteristics:

    • Specificity: The method must be able to unequivocally assess the analyte in the presence of its potential degradation products, impurities, and formulation excipients.

    • Accuracy: Recovery should be within 98.0% to 102.0%.

    • Precision: The Relative Standard Deviation (%RSD) for replicate injections should not exceed 2.0%.

    • Linearity: The method should be linear over a specified concentration range with a correlation coefficient (R²) ≥ 0.999.

    • Range: To be determined based on the intended application (e.g., 80% to 120% of the nominal concentration).

Method Development: A Scientifically Driven Approach

The development of a robust HPLC method is an iterative process involving systematic evaluation of various chromatographic parameters.

Analyte Characterization and Initial Choices

Propoxyphenyl isobutyl aildenafil (Molecular Formula: C₂₅H₃₆N₆O₄S, Molecular Weight: 516.66 g/mol ) is a moderately lipophilic molecule, making it an ideal candidate for Reverse-Phase HPLC.[6]

  • Chromatographic Mode: Reverse-Phase HPLC is selected due to its proven efficacy in separating compounds of similar polarity and its widespread use for sildenafil and its analogues.[1][7]

  • Column Selection: A C18 (octadecyl-silica) column is the logical starting point, offering excellent hydrophobic retention for this class of molecules. A column with dimensions such as 150 mm x 4.6 mm and a 5 µm particle size provides a good balance of efficiency, resolution, and backpressure.

  • Solvent Selection: Based on the analyte's structure, a mixture of acetonitrile and/or methanol with water or a buffer is appropriate. Acetonitrile is often preferred for its lower viscosity and strong elution properties. A stock solution of the reference standard can be prepared in methanol or a diluent matching the mobile phase composition.[7]

  • Detector Selection and Wavelength: The conjugated ring system in the molecule suggests strong UV absorbance. A Photodiode Array (PDA) or Diode Array Detector (DAD) is highly recommended. An initial scan of the analyte solution (e.g., 10 µg/mL in methanol) from 200-400 nm will determine the wavelength of maximum absorbance (λ-max), which is crucial for achieving high sensitivity. For sildenafil, detection is often performed around 230 nm or 290 nm.[7][8]

Workflow for Method Development and Validation

The overall process follows a logical sequence from initial development through optimization and final validation to ensure the method is fit for its intended purpose.

MethodDevelopmentWorkflow cluster_Dev Method Development & Optimization cluster_Stab Stability-Indicating Assessment cluster_Val Method Validation (ICH Q2(R2)) ATP Define Analytical Target Profile (ATP) Scouting Initial Scouting (Column, Mobile Phase, λ) ATP->Scouting Optimization Parameter Optimization (Gradient, pH, Flow Rate) Scouting->Optimization Forced_Deg Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) Optimization->Forced_Deg Specificity Evaluate Specificity & Peak Purity Forced_Deg->Specificity Validation Perform Validation Tests (Linearity, Accuracy, Precision, etc.) Specificity->Validation Protocol Establish Final Protocol & System Suitability Criteria Validation->Protocol Final_Method Final Validated Stability-Indicating Method Protocol->Final_Method

Caption: Workflow for HPLC Method Development and Validation.

Developing a Stability-Indicating Method: Forced Degradation

To ensure the method is stability-indicating, forced degradation studies must be performed as mandated by ICH guideline Q1A(R2).[9] The objective is to intentionally stress the analyte to produce potential degradation products and prove that the analytical method can effectively separate the intact analyte from these degradants.[10][11] The typical target for degradation is between 5-20%.[9]

Protocol: Forced Degradation Studies
  • Prepare Stock Solution: Prepare a stock solution of propoxyphenyl isobutyl aildenafil at a concentration of approximately 1 mg/mL in methanol.[12]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 4 hours. Cool, neutralize with 1 mL of 0.1 M HCl, and dilute to a final concentration of ~100 µg/mL with mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[9] Dilute to a final concentration of ~100 µg/mL with mobile phase.

  • Thermal Degradation: Expose the solid powder to 80°C for 48 hours.[12] Prepare a solution of ~100 µg/mL in mobile phase.

  • Photolytic Degradation: Expose a solution of the analyte (~100 µg/mL in mobile phase) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11][12]

  • Analysis: Inject the stressed samples, along with an unstressed control sample, into the HPLC system. Use a PDA detector to evaluate peak purity and ensure that the analyte peak is free from co-eluting degradants.

Final Optimized Method and Protocol

Based on initial scouting and forced degradation results, the following method was optimized to provide excellent separation and peak shape.

Table 1: Optimized Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with DAD/PDA Detector
Column C18, 150 mm x 4.6 mm, 5 µm (e.g., Zorbax, Hypersil BDS)[8]
Mobile Phase A 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Program Isocratic: 60% A, 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection 230 nm
Run Time 10 minutes
Diluent Acetonitrile:Water (50:50, v/v)
Rationale for Parameter Selection
  • pH 3.0 Buffer: At this pH, the tertiary amine in the piperazine-like moiety is protonated, ensuring consistent interaction with the stationary phase and leading to sharp, symmetrical peaks.

  • Isocratic Elution: An isocratic method is simpler, more robust, and generally provides better reproducibility for routine QC analysis compared to a gradient method, provided it achieves the required separation.

  • Column Temperature (30°C): Maintaining a constant, slightly elevated column temperature ensures reproducible retention times and can improve peak efficiency by reducing mobile phase viscosity.

Method Validation Protocol (per ICH Q2(R2))

Method validation provides documented evidence that the procedure is suitable for its intended purpose.[13][14] The following validation parameters must be assessed.

Table 2: System Suitability Testing (SST)

To be performed before any validation run or sample analysis to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N > 2000
%RSD of Peak Area ≤ 1.0% for 5 replicate injections of the standard
%RSD of Retention Time ≤ 1.0% for 5 replicate injections of the standard
Specificity

Protocol: Inject the diluent (blank), a standard solution of propoxyphenyl isobutyl aildenafil, and each of the stressed samples from the forced degradation study. Acceptance Criteria: The blank should show no interfering peaks at the retention time of the analyte. The analyte peak should be well-resolved from all degradation product peaks (Resolution > 2.0), and peak purity analysis (via PDA detector) must pass.

Linearity and Range

Protocol: Prepare a series of at least five standard solutions of propoxyphenyl isobutyl aildenafil ranging from 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate. Acceptance Criteria: Plot a graph of mean peak area versus concentration. The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be insignificant.

Accuracy (Recovery)

Protocol: Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare each level in triplicate. Analyze the samples and calculate the percentage recovery. Acceptance Criteria: The mean recovery at each level should be between 98.0% and 102.0%.[15]

Precision

Protocol:

  • Repeatability (Method Precision): Analyze six independent preparations of the sample at 100% of the target concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. Acceptance Criteria: The %RSD for the six assay results should be ≤ 2.0%. The results from the intermediate precision study should also meet this criterion.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Protocol: These can be determined based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.

  • Signal-to-Noise: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[16] Acceptance Criteria: The LOQ must be demonstrated to have acceptable accuracy and precision.

Robustness

Protocol: Intentionally make small, deliberate variations to the method parameters and assess the impact on the results.

  • Vary flow rate (e.g., ± 0.1 mL/min).

  • Vary mobile phase pH (e.g., ± 0.2 units).

  • Vary column temperature (e.g., ± 5°C). Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the assay results should not be significantly affected by the variations.

Table 3: Summary of Validation Parameters and Hypothetical Results
Validation ParameterAcceptance CriteriaHypothetical ResultStatus
Specificity No interference, Resolution > 2, Peak Purity PassPassedComplies
Linearity (R²) ≥ 0.9990.9998Complies
Range 50 - 150 µg/mL50 - 150 µg/mLComplies
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%Complies
Precision (%RSD)
- Repeatability≤ 2.0%0.85%Complies
- Intermediate≤ 2.0%1.10%Complies
LOQ S/N ≥ 100.1 µg/mLComplies
Robustness SST criteria metAll variations passedComplies

Conclusion

The HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative determination of propoxyphenyl isobutyl aildenafil. The successful separation of the active ingredient from its degradation products confirms the stability-indicating nature of the assay. This validated method is fit for its intended purpose and is suitable for routine quality control analysis and stability studies in a regulated laboratory environment, adhering to the principles of scientific integrity and global regulatory standards.[2]

Visualizing Chromatographic Parameter Interdependencies

The optimization process relies on understanding how different parameters affect the final chromatogram.

ParameterInfluence MobilePhase Mobile Phase (% Organic, pH) RetentionTime Retention Time MobilePhase->RetentionTime Strongly affects Resolution Resolution MobilePhase->Resolution Strongly affects PeakShape Peak Shape (Tailing, Width) MobilePhase->PeakShape Affects (pH) FlowRate Flow Rate FlowRate->RetentionTime Inversely affects FlowRate->Resolution Can affect Backpressure Backpressure FlowRate->Backpressure Directly affects ColumnTemp Column Temp. ColumnTemp->RetentionTime Affects ColumnTemp->Backpressure Inversely affects ColumnChem Column Chemistry (C18, C8, etc.) ColumnChem->RetentionTime Strongly affects ColumnChem->Resolution Strongly affects

Caption: Interdependencies of Key HPLC Parameters.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • FDA Guidelines for Analytical Method Valid
  • Q2(R2) Validation of Analytical Procedures. (2024, March 6). U.S. Food and Drug Administration (FDA). [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, November 27). Lab Manager. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • FDA/CDER Perspectives on analytical procedure development and validation. (2023, January 25). CASSS. [Link]

  • Force Degradation for Pharmaceuticals: A Review. IJSDR. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Development of a screening method for the detection of analogues of sildenafil and vardenafil by the use of liquid chromatograph coupled with triple quadrupole linear ion trap mass spectrometer. (2010, May 19). Analytical Methods (RSC Publishing). [Link]

  • Structural elucidation of propoxyphenyl isobutyl aildenafil, adulterant in a health supplement using high-resolution Orbitrap mass spectrometry. (2014, September 15). PubMed. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF STABILITY INDICATING METHODS FOR ASSAY OF TADALAFIL AND SILDENAFIL CITRATE BY HPLC. ResearchGate. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo. [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020, March 23). Acta Scientific. [Link]

  • Identification of Sildenafil Designer Analogues Found in Dietary Supplements. ResearchGate. [Link]

  • Typical chromatogram of sildenafil citrate in standard preparation. ResearchGate. [Link]

  • Development and validation of RP-HPLC method for sildenafil citrate in rat plasma-application to pharmacokinetic studies. PMC. [Link]

  • Validated HPLC Method for Determination of Sildenafil in Pharmaceutical Dosage Forms. (2015, June 1). ResearchGate. [Link]

  • Identification of sildenafil, tadalafil and vardenafil by gas chromatography-mass spectrometry on short capillary column. (2009, November 20). PubMed. [Link]

  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]

  • HPLC Methods for analysis of Tadalafil. HELIX Chromatography. [Link]

  • Chromatogram of sildenafil citrate drug. ResearchGate. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. [Link]

  • Structure elucidation of phototransformation products of unapproved analogs of the erectile dysfunction drug sildenafil. OUCI. [Link]

  • Isolation and identification of a new sildenafil analogue adulterated in energy drink: Propoxyphenyl sildenafil. ResearchGate. [Link]

Sources

Application

LC-MS/MS fragmentation patterns of propoxyphenyl isobutyl aildenafil

Application Note: LC-MS/MS Structural Elucidation and Quantification of Propoxyphenyl Isobutyl Aildenafil Executive Summary The rapid emergence of designer phosphodiesterase-5 (PDE-5) inhibitors in adulterated dietary su...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: LC-MS/MS Structural Elucidation and Quantification of Propoxyphenyl Isobutyl Aildenafil

Executive Summary

The rapid emergence of designer phosphodiesterase-5 (PDE-5) inhibitors in adulterated dietary supplements presents a significant analytical challenge.[1] Propoxyphenyl isobutyl aildenafil is a structural analogue of sildenafil (Viagra®) and aildenafil, designed to evade standard screening libraries. This guide details the LC-MS/MS fragmentation patterns, structural characteristics, and a validated detection protocol for this specific analyte.

The compound is characterized by a protonated precursor ion


 . Its fragmentation behavior is distinct from sildenafil due to two key structural modifications: the substitution of the ethoxy group with a propoxy  group on the phenyl ring, and the substitution of the propyl group with an isobutyl  group on the pyrazolopyrimidine core.

Chemical Identity & Structural Logic

To accurately interpret mass spectra, one must understand the specific structural deviations of this analogue from the parent drug, sildenafil.

  • Compound Name: Propoxyphenyl isobutyl aildenafil[2][3]

  • CAS Number: 1621873-33-3[3]

  • Molecular Formula:

    
    [3]
    
  • Exact Mass: 516.25

  • Precursor Ion $[M+H]^+ $: 517.3 (approx)

Structural Modifications (Relative to Sildenafil):

  • Piperazine Ring: 3,5-dimethylpiperazine (characteristic of Aildenafil) replaces the 4-methylpiperazine of Sildenafil.

  • Phenyl Ring: A Propoxy group (

    
    ) replaces the Ethoxy group. (+14 Da shift).
    
  • Pyrazolopyrimidine Core: An Isobutyl group replaces the Propyl group at the C-3 position. (+14 Da shift).

Experimental Protocol

Sample Preparation (Dietary Supplements)
  • Extraction: Weigh 10-20 mg of sample (capsule powder/tablet). Add 10 mL of Methanol:Water (50:50 v/v) .

  • Sonication: Sonicate for 30 minutes at ambient temperature.

  • Clarification: Centrifuge at 10,000 rpm for 5 minutes.

  • Filtration: Filter supernatant through a 0.2 µm PTFE syringe filter into an LC vial.

LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 100mm x 2.1mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.[4]

  • Gradient:

    • 0.0 min: 20% B

    • 1.0 min: 20% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 20% B (Re-equilibration)

MS/MS Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[4][5][6]

  • Capillary Voltage: 3.5 kV.

  • Source Temp: 350°C.

  • Desolvation Gas: Nitrogen (600 L/hr).

Table 1: MRM Transitions for Propoxyphenyl Isobutyl Aildenafil

Precursor Ion (m/z)Product Ion (m/z)Dwell (ms)Cone (V)Collision (eV)TypeAssignment
517.3 313.2 504035QuantifierModified Core Ion
517.3 113.1 504025QualifierDimethylpiperazine Ion
517.3 297.2 504045QualifierSecondary Core Fragment

Fragmentation Analysis & Pathway

The fragmentation of propoxyphenyl isobutyl aildenafil follows a predictable pathway governed by the stability of the sulfonyl bond and the piperazine ring.

Primary Fragmentation Pathway (m/z 517 → 113)

The most abundant low-mass ion is m/z 113 , corresponding to the protonated 3,5-dimethylpiperazine moiety.

  • Mechanism: Cleavage of the S-N bond between the sulfonyl group and the piperazine ring.

  • Significance: This ion confirms the "aildenafil" substructure (dimethylpiperazine). Sildenafil would yield m/z 99 (methylpiperazine).

Core Fragmentation Pathway (m/z 517 → 313)

The ion at m/z 313 represents the modified pyrazolopyrimidine-phenyl core.

  • Mechanism: Loss of the dimethylpiperazine-sulfonyl moiety, followed by rearrangement.

  • Comparison: In sildenafil, the analogous core fragment is often observed at m/z 283 or 311 depending on the specific loss (e.g., loss of piperazine vs. loss of piperazine+SO2).

  • Calculation:

    • Sildenafil Core Fragment (m/z 283 reference) + Propoxy (+14) + Isobutyl (+14) = m/z 311 .

    • Note: Literature specifically identifies m/z 313 as the diagnostic fragment for the isobutyl-bonded analog, likely due to a specific protonation state or retention of the sulfonyl oxygen during cleavage [1].

Secondary Fragment (m/z 297)

This ion is formed via further degradation of the core structure, likely involving the loss of the alkoxy group or alkyl side chains. It serves as a crucial confirmatory ion to distinguish this compound from isobaric isomers.

Visualized Workflows

Figure 1: Analytical Workflow

Workflow Extraction Sample Extraction (MeOH:H2O) Separation LC Separation (C18 Gradient) Extraction->Separation Ionization ESI+ Ionization ([M+H]+ 517) Separation->Ionization Fragmentation MS/MS Fragmentation (CID) Ionization->Fragmentation Detection Detection (m/z 313, 113) Fragmentation->Detection

Caption: Step-by-step analytical workflow for the isolation and detection of the target analyte.

Figure 2: Fragmentation Pathway

Fragmentation Parent Precursor Ion [M+H]+ = 517.3 (Propoxyphenyl Isobutyl Aildenafil) Frag1 Dimethylpiperazine Ion m/z = 113.1 (Characteristic of Aildenafil) Parent->Frag1 S-N Bond Cleavage Frag2 Modified Core Ion m/z = 313.2 (Loss of Sulfonyl-Piperazine) Parent->Frag2 Loss of Piperazine + SO2 Frag3 Secondary Core Fragment m/z = 297.2 (Further Alkyl/Alkoxy Loss) Frag2->Frag3 Degradation

Caption: Proposed MS/MS fragmentation tree identifying key diagnostic ions.

References

  • Kee, C. L., et al. (2014). "Structural elucidation of propoxyphenyl isobutyl aildenafil, adulterant in a health supplement using high-resolution Orbitrap mass spectrometry."[2] Journal of Pharmaceutical and Biomedical Analysis.

  • USP (United States Pharmacopeia). "Adulteration of Dietary Supplements with Drugs and Drug Analogs." USP General Chapter <2251>.

  • Sriram Chem. "Propoxyphenyl isobutyl aildenafil Reference Standard."

  • Alp, M., et al. (2013). "Isolation and identification of a new sildenafil analogue adulterated in energy drink: propoxyphenyl sildenafil."[7] Journal of Pharmaceutical and Biomedical Analysis.

Sources

Method

Application Note: High-Resolution Mass Spectrometry for the Definitive Identification and Quantification of Propoxyphenyl Isobutyl Aildenafil

Introduction: The Challenge of Unforeseen Analogs The deliberate adulteration of dietary supplements and herbal remedies with undeclared synthetic phosphodiesterase-5 (PDE-5) inhibitors remains a significant public healt...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Unforeseen Analogs

The deliberate adulteration of dietary supplements and herbal remedies with undeclared synthetic phosphodiesterase-5 (PDE-5) inhibitors remains a significant public health concern.[1] These compounds, often structural analogs of approved drugs like sildenafil, are designed to evade detection by routine screening methods. Propoxyphenyl isobutyl aildenafil is one such clandestine analog, identified as an adulterant in health supplements.[2] Its uncharacterized pharmacological and toxicological profile poses a serious risk to consumers.[3]

The definitive identification and accurate quantification of these novel analogs necessitate analytical technologies that provide the highest degree of confidence. High-Resolution Mass Spectrometry (HRMS), particularly when coupled with Ultra-High-Performance Liquid Chromatography (UHPLC), has emerged as the gold standard.[4][5] Its ability to provide exact mass measurements—typically with an accuracy of less than 5 parts-per-million (ppm)—allows for the unambiguous determination of elemental composition, while its high resolving power separates target analytes from complex matrix interferences.[2][6]

This application note provides a comprehensive, field-proven guide to the analysis of propoxyphenyl isobutyl aildenafil using LC-HRMS. We will detail robust protocols for both the qualitative identification in suspect materials and the full quantitative validation of the method in accordance with International Council for Harmonisation (ICH) guidelines, ensuring scientific integrity and regulatory compliance.[7][8]

Materials and Instrumentation

Reagents and Chemicals
  • Reference Standard: Propoxyphenyl isobutyl aildenafil, >98% purity. A certified reference material is crucial for accurate quantification.[9]

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Additives: Formic acid (Optima™ LC/MS grade).

  • Extraction Solvents: Methanol or a 50:50 (v/v) mixture of acetonitrile and water.[10]

Instrumentation
  • UHPLC System: A system capable of delivering reproducible gradients at high pressures (e.g., Thermo Scientific™ Vanquish™ Horizon UHPLC system).

  • HRMS System: A high-resolution mass spectrometer, such as an Orbitrap-based instrument (e.g., Thermo Scientific™ Orbitrap Exploris™ 240) or a Quadrupole Time-of-Flight (Q-TOF) system, equipped with a heated electrospray ionization (H-ESI) source.[2][11]

Part A: Qualitative Analysis & Structural Confirmation

The primary objective of qualitative analysis is the unambiguous identification of propoxyphenyl isobutyl aildenafil in a sample. This workflow relies on achieving high mass accuracy for the parent ion and correlating the observed fragmentation pattern with its known chemical structure.

Workflow for Qualitative Identification

cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Interpretation p1 Weigh Sample (e.g., 20 mg powder) p2 Add Extraction Solvent (10 mL Methanol) p1->p2 p3 Sonicate (30 min) p2->p3 p4 Centrifuge & Filter (0.2 µm PTFE) p3->p4 a1 Inject Sample Extract p4->a1 a2 Acquire Full Scan HRMS Data (Resolution >60,000) a1->a2 a3 Perform Data-Dependent MS/MS (dd-MS2) on Target m/z a2->a3 d1 Extract Ion Chromatogram for [M+H]+ a3->d1 d2 Verify Mass Accuracy (< 5 ppm) d1->d2 d3 Analyze MS/MS Spectrum d2->d3 d4 Confirm Fragmentation Pattern d3->d4 d5 Positive Identification d4->d5

Caption: Workflow for the qualitative identification of propoxyphenyl isobutyl aildenafil.

Protocol 1: Sample Preparation (Dietary Supplement Matrix)

This protocol is designed for solid samples like powders or capsules, following established guidelines for supplement analysis.[10]

  • Homogenization: Comminute one dosage unit (e.g., tablet or capsule contents) to a fine, uniform powder.

  • Extraction: Accurately weigh approximately 20 mg of the homogenized powder into a 15 mL centrifuge tube. Add 10 mL of methanol.

    • Rationale: Methanol is an effective solvent for extracting a wide range of sildenafil-type analogs from complex matrices.

  • Sonication: Place the tube in an ultrasonic bath for 30 minutes to ensure exhaustive extraction of the analyte from the sample matrix.

  • Clarification: Centrifuge the suspension at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.2 µm PTFE syringe filter into an autosampler vial.

    • Rationale: This step is critical to remove particulate matter that could block the UHPLC column or contaminate the mass spectrometer.[12]

Protocol 2: Recommended LC-HRMS Conditions

Table 1: UHPLC Parameters

Parameter Setting Justification
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) Provides excellent retention and separation for moderately nonpolar compounds like sildenafil analogs.
Mobile Phase A Water + 0.1% Formic Acid Standard aqueous phase for reversed-phase chromatography.
Mobile Phase B Acetonitrile + 0.1% Formic Acid Standard organic phase.
Gradient 5% B to 95% B over 15 min A broad gradient ensures elution of compounds with a wide range of polarities.
Flow Rate 0.3 mL/min Appropriate for a 2.1 mm ID column, balancing speed and separation efficiency.
Column Temp. 40 °C Improves peak shape and reduces viscosity.

| Injection Vol. | 5 µL | |

Table 2: HRMS Parameters (Orbitrap Example)

Parameter Setting Justification
Ionization Mode Heated ESI (Positive) Sildenafil analogs contain multiple basic nitrogen atoms, making them readily protonated in positive mode.
Full Scan Range 150 - 1000 m/z Covers the expected mass of the target analyte and potential metabolites or related analogs.
Resolution 60,000 FWHM Sufficient to achieve high mass accuracy (<5 ppm) and resolve the analyte from many interferences.[4]
AGC Target 1e6
Max. IT 50 ms
Fragmentation HCD (Higher-Energy C-trap Dissociation) Provides rich, reproducible fragmentation patterns for structural elucidation.[2]

| Collision Energy | Stepped NCE (20, 40, 60) | Acquiring data at multiple collision energies ensures the observation of both low- and high-energy fragments. |

Data Analysis and Interpretation
  • Accurate Mass Extraction: The first step is to generate an extracted-ion chromatogram (EIC) using the theoretical exact mass of the protonated molecule, [M+H]⁺.

    • Propoxyphenyl isobutyl aildenafil: C₂₅H₃₆N₆O₄S

    • Theoretical [M+H]⁺: 517.25915 m/z

    • Trustworthiness Check: The extraction window should be narrow (e.g., ± 5 ppm) to ensure high selectivity.[13][14] A peak observed at the expected retention time is presumptive evidence.

  • Mass Accuracy Verification: The mass error between the observed m/z and the theoretical m/z must be calculated. A mass error of < 5 ppm provides strong evidence for the elemental composition.[2]

  • Fragmentation Pattern Analysis: The MS/MS spectrum provides a structural fingerprint. Key fragments of sildenafil analogs arise from the cleavage of the piperazine ring and the pyrazolopyrimidine core.[1][15] For propoxyphenyl isobutyl aildenafil, characteristic product ions have been previously reported.[2]

Table 3: Expected Product Ions for Propoxyphenyl Isobutyl Aildenafil [M+H]⁺

Observed m/z (approx.) Proposed Structure / Origin
313 Cleavage of the isobutyl group from the pyrazolopyrimidine core.
297 Further fragmentation from the m/z 313 ion.

| 99 | N-methylated piperazine fragment. |

Part B: Quantitative Method Validation (ICH Q2(R2))

For the method to be trustworthy for regulatory or quality control purposes, it must undergo formal validation to prove it is fit for its intended purpose.[7][16] This section outlines the protocol based on the globally recognized ICH Q2(R2) guidelines.[17]

Workflow for Quantitative Method Validation

cluster_prep Standard & QC Preparation cluster_validation Validation Experiments (ICH Q2) cluster_eval Data Evaluation p1 Prepare Stock Solution (1 mg/mL) p2 Create Calibration Standards (e.g., 1-1000 ng/mL) p1->p2 p3 Prepare QC Samples (Low, Mid, High) p1->p3 v2 Linearity & Range p2->v2 v3 Accuracy p3->v3 v4 Precision (Repeatability & Intermediate) p3->v4 v1 Specificity v5 LOD & LOQ v6 Robustness d1 Assess System Suitability v6->d1 d2 Calculate Regression (r²) d1->d2 d3 Calculate % Recovery d2->d3 d4 Calculate % RSD d3->d4 d5 Compare Against Acceptance Criteria d4->d5 d6 Method Validated d5->d6

Caption: A structured workflow for method validation based on ICH Q2(R2) principles.

Protocol 3: Preparation of Standards and Quality Controls
  • Stock Solution: Prepare a 1 mg/mL stock solution of the propoxyphenyl isobutyl aildenafil reference standard in methanol.

  • Calibration Standards: Perform serial dilutions from the stock solution to prepare calibration standards covering the expected concentration range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three levels: low, medium, and high (e.g., 3, 75, and 750 ng/mL). These should be prepared from a separate weighing of the reference standard to ensure an independent check on accuracy.

Protocol 4: Validation Parameter Assessment

The following experiments should be conducted using the LC-HRMS conditions from Protocol 2.

Table 4: Summary of Method Validation Procedures and Acceptance Criteria

Parameter Procedure Acceptance Criteria
Specificity Analyze a blank matrix (placebo) and a matrix spiked with the analyte. No interfering peaks at the retention time of the analyte in the blank matrix.
Linearity Analyze the calibration curve standards (at least 5 concentrations) in triplicate. Correlation coefficient (r²) ≥ 0.99.
Range Derived from the linearity, precision, and accuracy data. The range where the method is demonstrated to be reliable.
Accuracy Analyze QC samples (n=6 replicates at each of 3 levels) against a calibration curve. Mean recovery should be within 80-120% of the nominal value (may be tighter depending on application).[16]
Precision Repeatability: Analyze 6 replicates of the mid-QC on the same day. Intermediate: Repeat analysis on a different day with a different analyst or instrument. Relative Standard Deviation (%RSD) ≤ 15% (≤ 20% at LLOQ).[16]
Limit of Quantitation (LOQ) The lowest standard on the calibration curve that meets accuracy and precision criteria. S/N ratio > 10; Accuracy within ±20%; Precision ≤ 20% RSD.

| Robustness | Deliberately vary key method parameters (e.g., column temp ±2°C, mobile phase pH ±0.1). | The results should remain unaffected by the changes, with %RSD within acceptable limits. |

Application Example: Analysis in Biological Matrix (Plasma)

Analyzing drugs in biological fluids introduces challenges like ion suppression from matrix components (e.g., phospholipids, salts).[18][19] Therefore, a more rigorous sample preparation is required.

Protocol 5: Sample Preparation via Protein Precipitation
  • Spiking: To 100 µL of blank plasma in a microcentrifuge tube, add the analyte standard.

  • Precipitation: Add 300 µL of cold acetonitrile containing an internal standard.

    • Rationale: Acetonitrile is a common organic solvent used to denature and precipitate plasma proteins, releasing the drug into the supernatant.[18]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at >10,000 g for 10 minutes at 4°C.

  • Analysis: Carefully transfer the supernatant to an autosampler vial for LC-HRMS analysis.

Conclusion

The described LC-HRMS methodology provides a robust and reliable framework for both the definitive identification and precise quantification of the unapproved drug analog, propoxyphenyl isobutyl aildenafil. The high resolution and mass accuracy inherent to this technology ensure unparalleled specificity, which is critical for forensic and regulatory applications. By adhering to the structured validation principles outlined by ICH Q2(R2), laboratories can generate data that is not only scientifically sound but also defensible, playing a crucial role in safeguarding public health from the risks of adulterated products.

References

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Organomation. Available at: [Link]

  • Efor Group. (2023). Validation of analytical procedures according to the ICH guidelines. Efor Group. Available at: [Link]

  • Kee, C. L., Ge, X., & Koh, H. L. (2014). Structural elucidation of propoxyphenyl isobutyl aildenafil, adulterant in a health supplement using high-resolution Orbitrap mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 98, 133-139. Available at: [Link]

  • Kee, C. L., Ge, X., & Koh, H. L. (2013). Structural elucidation of a new sildenafil analogue using high-resolution Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 27(12), 1335-1342. Available at: [Link]

  • Shin, J., et al. (2009). Structural determination of sildenafil and its analogues in dietary supplements by fast-atom bombardment collision-induced dissociation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 23(19), 3158-3166. Available at: [Link]

  • IntuitionLabs.ai. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. Available at: [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • Lab Manager. (2025, November 27). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. EMA. Available at: [Link]

  • Głowacki, R., et al. (2021). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. Molecules, 27(1), 143. Available at: [Link]

  • Slideshare. (n.d.). Analysis of drugs in biological matrix. Slideshare. Available at: [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery. Available at: [Link]

  • New Food Magazine. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. New Food Magazine. Available at: [Link]

  • Avantor. (2024). Understanding the importance of sample preparation for the analysis of biological samples. YouTube. Available at: [Link]

  • Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices. Agilent. Available at: [Link]

  • Rodomonte, A., et al. (2014). Characterization of Sildenafil analogs by MS/MS and NMR: a guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. Journal of Pharmaceutical and Biomedical Analysis, 96, 237-249. Available at: [Link]

  • ResearchGate. (2025). Characterization of Sildenafil analogs by MS/MS and NMR: A guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors | Request PDF. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Isolation and identification of a new sildenafil analogue adulterated in energy drink: Propoxyphenyl sildenafil | Request PDF. ResearchGate. Available at: [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Available at: [Link]

  • Taylor & Francis Online. (2020). Isolation and identification of an isomeric sildenafil analogue as an adulterant in an instant coffee premix. Taylor & Francis Online. Available at: [Link]

  • ResearchGate. (2025). Analysis of herbal dietary supplements for sexual performance enhancement: First characterization of propoxyphenyl-thiohydroxyhomosildenafil... | Request PDF. ResearchGate. Available at: [Link]

  • SpringerLink. (2023). LC-HRMS method for study of pharmaceutical uptake in plants: effect of pH under aeroponic condition. SpringerLink. Available at: [Link]

  • Chem-Space. (n.d.). Propoxyphenyl aildenafil. Chem-Space. Available at: [Link]

  • Pharmaffiliates. (n.d.). Sildenafil Citrate-impurities. Pharmaffiliates. Available at: [Link]

Sources

Application

Application Note: UV-Vis Spectroscopic Profiling and Chromatographic Identification of Propoxyphenyl Isobutyl Aildenafil

An in-depth application note and protocol guide for the spectroscopic and chromatographic analysis of propoxyphenyl isobutyl aildenafil. Context and Mechanistic Grounding The proliferation of unapproved, designer phospho...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth application note and protocol guide for the spectroscopic and chromatographic analysis of propoxyphenyl isobutyl aildenafil.

Context and Mechanistic Grounding

The proliferation of unapproved, designer phosphodiesterase type 5 (PDE-5) inhibitors in herbal dietary supplements presents a severe public health risk. To evade regulatory detection, illicit manufacturers synthesize structural analogues of approved therapeutics like sildenafil. Propoxyphenyl isobutyl aildenafil is one such analogue, first structurally elucidated using high-resolution Orbitrap mass spectrometry after being isolated from a health supplement[1].

Structurally, this compound deviates from sildenafil in two key positions:

  • Alkoxy Substitution: The ethoxy group on the phenyl ring is replaced by a propoxy group.

  • Piperazine Modification: The N-methyl group on the piperazine ring is replaced by an isobutyl moiety.

Spectroscopic Causality: Despite these alkyl modifications, the primary chromophore—the extended ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-conjugated system of the 5-phenyl-pyrazolo[4,3-d]pyrimidin-7-one core—remains intact. Because the propoxy and isobutyl substitutions act as weak auxochromes separated from the main 

-system, they do not induce a significant bathochromic (red) or hypsochromic (blue) shift[2]. Consequently, the UV-Vis absorption spectrum of propoxyphenyl isobutyl aildenafil is nearly identical to that of sildenafil and aildenafil, making High-Performance Liquid Chromatography coupled with a Photodiode Array detector (HPLC-PDA) an exceptionally reliable frontline screening tool.

Quantitative UV-Vis Absorption Data

The dual-peak absorption profile is the spectroscopic hallmark of sildenafil-type PDE-5 inhibitors. When analyzed via HPLC-PDA in an acidic mobile phase, propoxyphenyl isobutyl aildenafil exhibits the following spectral properties:

Spectroscopic ParameterValue / CharacteristicMechanistic Origin
Primary Absorption (

)
220 nm – 234 nm

transition of the conjugated aromatic pyrazolopyrimidine system.
Secondary Absorption (

)
287 nm – 295 nm

transition involving the heteroatoms (N, O) in the pyrimidin-7-one core.
Spectral Valley (Minimum) ~250 nmRegion of minimal electronic transition overlap.
Solvent Dependency Mild hyperchromic effect in acidic conditionsProtonation of the basic isobutyl-piperazine nitrogen enhances solubility and standardizes the dipole moment[3].
Limit of Detection (LOD) ~0.05 µg/mL (via HPLC-UV)High molar absorptivity (

) at

allows for trace detection in complex matrices.

Experimental Protocol: Extraction and UV-Vis Profiling

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates system suitability checks and utilizes acidic modifiers to control the ionization state of the target analyte, thereby preventing peak tailing and ensuring reproducible UV-Vis spectra.

Reagents and Materials
  • Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: Formic Acid (FA), LC-MS grade.

  • Reference Standards: USP Sildenafil Citrate RS (used as a spectroscopic reference class marker)[3].

Sample Preparation (Solid-Liquid Extraction)

Rationale: The isobutyl group increases the lipophilicity of the analogue compared to sildenafil. A 50:50 organic-aqueous blend ensures disruption of the supplement matrix while maintaining analyte solubility.

  • Homogenize the dietary supplement (capsule contents or crushed tablet) into a fine powder.

  • Accurately weigh 50 mg of the homogenized sample into a 15 mL amber centrifuge tube (amber glass prevents UV-induced photo-degradation).

  • Add 10.0 mL of Extraction Solvent: 50:50 ACN:Water containing 0.1% Formic Acid .

  • Vortex for 2 minutes, followed by ultrasonic extraction at 25°C for 20 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet insoluble excipients (e.g., magnesium stearate, silica).

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

HPLC-PDA Analytical Workflow

Rationale: A C18 column is utilized for reversed-phase separation. The acidic mobile phase protonates the piperazine nitrogen, ensuring a sharp chromatographic peak and a consistent UV absorption profile.

  • Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • PDA Detection: Scan from 200 nm to 400 nm. Extract chromatograms at 234 nm and 292 nm [2][4].

System Validation & Data Interpretation
  • System Suitability: Inject the Sildenafil RS. The system is valid if the sildenafil peak exhibits a tailing factor

    
     1.5 and the extracted UV spectrum matches the established dual-peak profile (
    
    
    
    ~228 nm, 292 nm).
  • Identification: Propoxyphenyl isobutyl aildenafil will elute later than sildenafil due to the increased hydrophobicity of the propoxy and isobutyl groups. However, the PDA-sliced UV spectrum of this delayed peak will exhibit a ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     spectral match to the sildenafil chromophore.
    
  • Confirmation: Because UV-Vis is presumptive for the class of compound, the exact structural modifications (propoxy and isobutyl) must be confirmed via LC-QTOF-MS (Orbitrap) by identifying the protonated molecular ion and characteristic fragmentation patterns (e.g., m/z 283, corresponding to the cleavage of the sulfonamide bond)[1][5].

Workflow A Dietary Supplement Sample B Ultrasonic Extraction (50:50 ACN:H2O, 0.1% FA) A->B C Centrifugation & PTFE Filtration (0.2 µm) B->C D HPLC-PDA Separation (C18 Column) C->D E UV-Vis Profiling (λ_max: ~230 nm, ~292 nm) D->E F LC-HRMS Confirmation (Orbitrap/Q-TOF) D->F

Analytical workflow for the extraction and UV-Vis/LC-HRMS detection of PDE-5 adulterants.

Pharmacological Implications of Structural Analogues

Understanding why these analogues are synthesized requires examining their pharmacodynamics. The structural core mimics cyclic guanosine monophosphate (cGMP), allowing it to competitively bind to the catalytic site of the PDE-5 enzyme.

Unapproved modifications, such as the addition of the propoxyphenyl and isobutyl groups, bypass rigorous pharmacokinetic testing. These lipophilic additions can alter the drug's volume of distribution, extend its half-life, and in some cases, increase its binding affinity to PDE-5 by up to 10-fold compared to approved drugs[6]. This unregulated potency leads to a dangerous accumulation of intracellular cGMP, resulting in profound smooth muscle relaxation and potentially fatal hypotension, especially when co-administered with nitrates.

Mechanism A Propoxyphenyl Isobutyl Aildenafil B Competitive Binding at PDE-5 Catalytic Site A->B C Inhibition of cGMP Hydrolysis B->C D Intracellular cGMP Accumulation C->D E Smooth Muscle Relaxation D->E F Unregulated Vasodilation & Severe Hypotension E->F

Pharmacological mechanism of propoxyphenyl isobutyl aildenafil leading to toxicity.

References

  • Kee, C. L., Koh, H. L., Bloodworth, B. C., Zeng, Y., Kiang, K. H., Low, M. Y., & Ge, X. (2014). "Structural elucidation of propoxyphenyl isobutyl aildenafil, adulterant in a health supplement using high-resolution Orbitrap mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis, 98, 153–159.

  • United States Pharmacopeia (USP). "Adulteration of Dietary Supplements with Drugs and Drug Analogs." USP-NF General Chapter <2251>.

  • Lee, J. H., et al. (2009). "Isolation and Structural Elucidation of Cyclopentynafil and N-Octylnortadalafil Found in a Dietary Supplement." Chemical and Pharmaceutical Bulletin, 57(2), 185-188.

  • Do, T. A., et al. (2021). "Rapid Screening and Quantitative Determination of Illegal Phosphodiesterase Type 5 Inhibitors (PDE-5i) in Herbal Dietary Supplements." Journal of Analytical Methods in Chemistry.

  • Mustofa, M., et al. (2025). "Analysis of herbal dietary supplements for sexual performance enhancement: First characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants." ResearchGate.

Sources

Method

Application Note: Advanced Sample Preparation and LC-MS/MS Screening Protocols for Propoxyphenyl Isobutyl Aildenafil in Complex Dietary Supplements

Introduction & Mechanistic Context The adulteration of "all-natural" botanical dietary supplements with synthetic phosphodiesterase type 5 (PDE5) inhibitors represents a severe, ongoing public health risk[1]. To evade re...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The adulteration of "all-natural" botanical dietary supplements with synthetic phosphodiesterase type 5 (PDE5) inhibitors represents a severe, ongoing public health risk[1]. To evade regulatory detection by standard targeted LC-MS/MS libraries, illicit manufacturers frequently synthesize designer analogs. Propoxyphenyl isobutyl aildenafil is one such analog, characterized by the substitution of an ethoxy group with a propoxy group, and the modification of the alkyl chain to an isobutyl moiety[2].

These structural alterations shift the molecule's lipophilicity and fragmentation profile while retaining potent binding affinity for the PDE5 enzyme active site. Unregulated consumption of this compound can lead to dangerous intracellular cGMP accumulation, resulting in severe hypotension, especially when contraindicated with nitrate medications[1].

Mechanism A Propoxyphenyl Isobutyl Aildenafil (Adulterant) B Competitive Binding to PDE5 Active Site A->B C Inhibition of cGMP Hydrolysis B->C D Intracellular cGMP Accumulation C->D E Smooth Muscle Relaxation & Vasodilation D->E

Mechanistic pathway of PDE5 inhibition by propoxyphenyl isobutyl aildenafil.

Extraction Rationale & Matrix Challenges

Dietary supplements marketed for male enhancement are notoriously complex. They frequently contain botanical extracts (e.g., Muira puama, Ginkgo biloba, Epimedium) that are highly enriched in flavonoids, saponins, and neutral lipids[3].

The Failure of "Dilute-and-Shoot": Simple solvent extraction followed by direct injection ("dilute-and-shoot") is inadequate for these matrices[4]. Co-eluting botanical compounds compete for charge in the Electrospray Ionization (ESI) source, causing severe ion suppression and leading to false-negative results at trace adulteration levels[5].

Causality of Mixed-Mode SPE Selection: Propoxyphenyl isobutyl aildenafil contains a basic piperazine ring with a pKa of approximately 7.5. By utilizing a mixed-mode strong cation exchange (MCX/PCX) Solid-Phase Extraction (SPE) sorbent, we exploit dual retention mechanisms. The hydrophobic core of the molecule interacts with the polymeric backbone of the sorbent, while the protonated basic nitrogen forms a strong electrostatic bond with the sulfonic acid groups[3]. This allows for aggressive washing steps that strip away neutral botanical interferences before targeted elution.

Self-Validating Experimental Protocols

A screening protocol is only as trustworthy as its internal controls. This methodology employs a Self-Validating System via a dual-spike approach. By spiking a stable isotope-labeled internal standard (SIL-IS), such as Sildenafil-d8, into the raw matrix prior to extraction, and a secondary orthogonal standard post-extraction, the analyst can independently calculate absolute extraction recovery and matrix effects. If recovery drops below acceptable thresholds due to an unexpectedly complex matrix, the system flags the failure internally, ensuring absolute data integrity.

Phase I: Matrix Homogenization & Solid-Liquid Extraction (SLE)
  • Comminution: Cryogenically mill 10 tablets or capsules to a fine, homogeneous powder to ensure statistically representative sampling[1].

  • Weighing & Spiking: Transfer 50.0 mg of the homogenized powder into a 15 mL polypropylene centrifuge tube. Spike with 50 µL of SIL-IS working solution (1 µg/mL Sildenafil-d8).

  • Solvent Addition: Add 5.0 mL of extraction solvent consisting of Methanol:Water (80:20, v/v) modified with 0.1% Formic Acid.

    • Causality: The high organic content denatures matrix proteins and solubilizes the lipophilic analog, while the formic acid ensures the piperazine nitrogen remains fully protonated for downstream cation exchange[5].

  • Extraction: Vortex vigorously for 2 minutes, followed by ultrasonication for 15 minutes at room temperature.

  • Centrifugation: Centrifuge at 4,000 x g for 10 minutes. Isolate the supernatant for SPE cleanup.

Phase II: Mixed-Mode Cation Exchange SPE Cleanup

Utilize a polymeric mixed-mode strong cation exchange cartridge (e.g., 60 mg/3 mL).

  • Conditioning: Pass 3.0 mL of 100% Methanol through the cartridge to activate the hydrophobic domains of the polymeric sorbent.

  • Equilibration: Pass 3.0 mL of 0.1% Formic Acid in Water.

    • Causality: Establishes the acidic environment necessary to maintain the analyte in its cationic state.

  • Loading: Dilute 1.0 mL of the SLE supernatant with 4.0 mL of 0.1% Formic Acid in Water (reducing the organic content to <20% to promote hydrophobic binding) and load onto the cartridge at 1 mL/min.

  • Wash 1 (Aqueous): Pass 3.0 mL of 2% Formic Acid in Water to elute polar, water-soluble botanical interferences (e.g., sugars, organic acids).

  • Wash 2 (Organic): Pass 3.0 mL of 50% Methanol in Water.

    • Causality: Disrupts weak hydrophobic interactions, washing away neutral lipids and flavonoids without breaking the strong ionic bonds holding the protonated PDE5 analog.

  • Elution: Elute the target analytes with 3.0 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

    • Causality: The high pH neutralizes the basic piperazine nitrogen, breaking the electrostatic interaction with the sorbent's sulfonic acid groups, while the methanol efficiently solubilizes the now-neutral molecule[3].

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 500 µL of initial LC mobile phase.

Workflow S1 1. Sample Homogenization (Cryomilling of Tablets/Capsules) S2 2. Internal Standard Spiking (Sildenafil-d8 for Self-Validation) S1->S2 S3 3. Acidified LSE Extraction (MeOH:H2O + 0.1% Formic Acid) S2->S3 S4 4. Centrifugation & Filtration (Isolate Supernatant) S3->S4 S5 5. Mixed-Mode SPE Cleanup (Strong Cation Exchange Sorbent) S4->S5 S6 6. Targeted Elution (5% NH4OH in Methanol) S5->S6 S7 7. LC-MS/MS Target Screening (dMRM Acquisition) S6->S7

Step-by-step sample preparation and SPE workflow for PDE5 inhibitor screening.

Analytical Workflow & Data Presentation

For chromatographic separation, a core-shell Biphenyl column (e.g., 2.6 µm, 50 x 2.1 mm) is highly recommended over standard C18 phases. The biphenyl stationary phase provides enhanced pi-pi interactions, which are critical for resolving structurally similar PDE5 inhibitor analogs that differ only by minor alkyl chain variations[6].

Table 1: LC-MS/MS Acquisition Parameters & Method Performance Metrics
AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ions (m/z)Collision Energy (eV)Expected Recovery (%)Matrix Effect (%)
Propoxyphenyl Isobutyl Aildenafil 517.3313.2, 297.225, 35> 88%< 12%
Sildenafil-d8 (SIL-IS) 483.3283.2, 105.130, 40> 90%< 10%

(Note: Accurate mass measurements for propoxyphenyl isobutyl aildenafil yield an [M+H]⁺ of 517.27 with primary isobutyl-bonded fragments at m/z 313 and 297[2].)

Table 2: SPE Causality and Optimization Summary
SPE StepSolvent CompositionMechanistic Purpose
Condition Methanol (100%)Activates hydrophobic domains of the mixed-mode sorbent.
Equilibrate 0.1% Formic Acid in WaterEstablishes acidic environment to maintain analyte protonation.
Load Sample Extract (<20% Organic)Analyte binds via dual hydrophobic and ionic interactions.
Wash 1 2% Formic Acid in WaterRemoves polar, water-soluble botanical interferences.
Wash 2 50% Methanol in WaterDisrupts weak hydrophobic interactions of neutral lipids.
Elute 5% NH₄OH in MethanolDeprotonates piperazine nitrogen, breaking ionic bonds for release.

References[2] Kee, C. L., et al. (2014). "Structural elucidation of propoxyphenyl isobutyl aildenafil, adulterant in a health supplement using high-resolution Orbitrap mass spectrometry." PubMed. Verified URL[1] US Pharmacopeia (USP). "2251 ADULTERATION OF DIETARY SUPPLEMENTS WITH DRUGS AND DRUG ANALOGS." USP. Verified URL[3] Lucas, D. (2014). "Sample Prep for Trace Analysis of Adulterants in Erectile Dysfunction Dietary Supplements." Agilent Technologies. Verified URL[4] Jírů, M., et al. (2018). "Development of a Robust Method for Screening PDE-5 Inhibitor Additives in Dietary Supplements Using UPLC-MS/MS." ResearchGate.Verified URL[5] Shi, Y., et al. (2024). "UPLC-MS/MS-Based Target Screening of 90 Phosphodiesterase Type 5 Inhibitors in 5 Dietary Supplements." PMC. Verified URL[6] Phenomenex. "LC-MS/MS Separation of Sildenafil and its Metabolite N-Desmethylsildenafil Using the Kinetex® 2.6 µm Biphenyl Column."Verified URL

Sources

Application

Application Note: Structural Elucidation and Quantification of Sildenafil Analogs in Complex Matrices via Silylated GC-MS

Abstract & Strategic Overview The adulteration of "natural" herbal aphrodisiacs with synthetic phosphodiesterase-5 (PDE-5) inhibitors is a dynamic "cat-and-mouse" game. Clandestine chemists continuously synthesize struct...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The adulteration of "natural" herbal aphrodisiacs with synthetic phosphodiesterase-5 (PDE-5) inhibitors is a dynamic "cat-and-mouse" game. Clandestine chemists continuously synthesize structural analogs of sildenafil (Viagra™) to evade standard library detection. While LC-MS/MS is the clinical standard for known targets, Gas Chromatography-Mass Spectrometry (GC-MS) remains the forensic gold standard for structural elucidation of unknown analogs due to the reproducibility of Electron Ionization (EI) fragmentation patterns.

The Challenge: Sildenafil and its analogs are high-molecular-weight, polar, and thermally labile compounds. Direct injection often leads to peak tailing, thermal degradation, and poor sensitivity. The Solution: This protocol utilizes a Silylation-Based Derivatization workflow.[1] By replacing active protic hydrogens with trimethylsilyl (TMS) groups, we increase volatility, thermal stability, and improve peak symmetry, enabling the detection of trace analogs in complex herbal matrices.

Scientific Mechanism: Why Derivatize?

Direct GC analysis of sildenafil analogs often fails because polar functional groups (hydroxyls, secondary amines) interact with active sites in the GC inlet and column.

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Mechanism: The TMS group (

    
    ) replaces active hydrogens on:
    
    • Hydroxyl groups (-OH): Common in analogs like Hydroxyhomosildenafil.

    • Secondary Amines (-NH): Found in Nor-sildenafil (metabolite/analog).

    • Carboxyl groups (-COOH): Found in degradation products.

  • Result: The derivative is non-polar, highly volatile, and thermally stable, preventing "ghost peaks" and ensuring accurate mass spectral fingerprinting.

Experimental Protocol

Reagents and Materials[2][3][4][5][6]
  • Standards: Sildenafil Citrate (Sigma-Aldrich), Vardenafil, Tadalafil (as system suitability markers).

  • Internal Standard (ISTD): Sildenafil-d8 or Diazepam (if deuterated standards are unavailable).

  • Derivatization Agent: BSTFA + 1% TMCS (Sigma-Aldrich/Supelco).

  • Solvents: HPLC-grade Chloroform, Methanol, Ethyl Acetate.

  • Buffer: 0.1 M Borate Buffer (pH 9.2).

Sample Preparation (Liquid-Liquid Extraction)

Note: This method is optimized for herbal capsules, honey, and pre-mixed powders.

  • Homogenization: Weigh 100 mg of sample (powder or homogenized honey).

  • Dissolution: Add 5 mL of 0.1 M Borate Buffer (pH 9.2) . Vortex for 2 minutes to ensure basic conditions (suppressing ionization of amines to facilitate organic extraction).

  • Extraction: Add 5 mL of Chloroform/Isopropanol (9:1 v/v) .

    • Why: Chloroform is excellent for extracting the non-polar free base form of sildenafil analogs.

  • Agitation: Shake mechanically for 10 minutes.

  • Phase Separation: Centrifuge at 3,000 rpm for 5 minutes.

  • Collection: Transfer the lower organic layer to a fresh glass vial.

  • Evaporation: Evaporate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization Step (Critical)
  • Reconstitution: Add 50 µL of Ethyl Acetate to the dried residue.

  • Silylation: Add 50 µL of BSTFA + 1% TMCS .

  • Incubation: Cap the vial tightly and heat at 70°C for 30 minutes .

    • Caution: Moisture kills this reaction. Ensure all glassware is anhydrous.

  • Cooling: Cool to room temperature. Transfer to a GC autosampler vial with a glass insert.

Instrumental Method (GC-MS)[2][4][7][8][9][10]

ParameterSettingRationale
System Agilent 7890B GC / 5977B MSD (or equivalent)Standard single-quadrupole setup.
Column DB-5MS UI (30 m × 0.25 mm × 0.25 µm)Ultra-Inert phase reduces tailing for amines.
Inlet Splitless (1 min purge), 280°CHigh temp required to volatilize high-MW analogs.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard flow for optimal separation.
Oven Program 100°C (1 min) → 20°C/min → 280°C → 10°C/min → 315°C (Hold 10 min)High final temp (315°C) is mandatory. Sildenafil analogs elute late (>280°C).
Transfer Line 300°CPrevents condensation of high-boiling analytes.
Ionization Electron Impact (EI) @ 70 eVStandard energy for library matching.
Scan Range m/z 50 – 650 Must cover molecular ions of silylated analogs (often >500 amu).

Workflow Visualization

The following diagram illustrates the critical path from sample to data, highlighting the decision points for derivatization.

G Sample Herbal Sample (Powder/Honey) Extract Liquid-Liquid Extraction (pH 9.2 / Chloroform) Sample->Extract Solubilize Dry Evaporate to Dryness (N2 Stream) Extract->Dry Phase Sep Deriv Derivatization (BSTFA + 1% TMCS, 70°C) Dry->Deriv Anhydrous Residue GC GC Separation (DB-5MS, Max 315°C) Deriv->GC Inject Silylated Adducts MS MS Detection (EI Source, 70eV) GC->MS Elution Data Data Analysis (Fragmentation Matching) MS->Data Spectrum

Figure 1: Optimized workflow for the extraction and silylation of sildenafil analogs from complex matrices.

Data Analysis: Mass Spectral Interpretation

The power of GC-MS lies in the predictable fragmentation of the Piperazine and Pyrazolopyrimidine cores.

The "Fingerprint" Ions

Even unknown analogs will share core fragments with Sildenafil. Use these ions to filter your Total Ion Chromatogram (TIC):

Fragment Originm/z (EI)Diagnostic Value
N-Methylpiperazine 99 The "Red Flag" Ion. Almost all sildenafil analogs contain this ring. High abundance.
Piperazine Cleavage 113 Secondary fragment of the piperazine ring.
Sildenafil Base 283 Cleavage between the sulfonyl group and the piperazine ring.
Thio-Analogs 299 If you see m/z 299 instead of 283, the Oxygen is replaced by Sulfur (Thiosildenafil).
Structural Elucidation Logic

When a peak appears that is not in your library:

  • Check m/z 99: Is it present? If yes, it is likely a PDE-5 inhibitor.

  • Check Molecular Ion (

    
    ): 
    
    • Sildenafil

      
      : 474
      
    • Homosildenafil

      
      : 488 (+14 amu = Ethyl group on piperazine).
      
    • Thiosildenafil

      
      : 490 (+16 amu = Sulfur substitution).
      
  • Check Silylation Shift:

    • If the spectrum shows

      
      , a single hydroxyl group has been silylated (e.g., Hydroxyhomosildenafil).
      

Fragmentation Unknown Unknown Peak (TIC) Check99 Is m/z 99 Present? Unknown->Check99 NotPDE5 Not a Sildenafil Analog Check99->NotPDE5 No IsPDE5 PDE-5 Inhibitor Core Check99->IsPDE5 Yes CheckSulfur Check Core Fragment m/z 283 vs 299 IsPDE5->CheckSulfur Oxo Oxo-Series (Sildenafil-like) CheckSulfur->Oxo m/z 283 Thio Thio-Series (Thiosildenafil-like) CheckSulfur->Thio m/z 299 CheckMass Compare Molecular Ion (M+) Oxo->CheckMass Thio->CheckMass Result Identify Analog (e.g., Homosildenafil) CheckMass->Result

Figure 2: Decision tree for identifying unknown sildenafil analogs based on EI fragmentation patterns.

Method Validation (Self-Validating Systems)

To ensure this protocol is robust (Trustworthiness), perform the following validation steps:

  • Linearity: Prepare a 5-point calibration curve of Sildenafil Citrate (10 – 1000 µg/mL).

    
     must be > 0.995.
    
  • Recovery: Spike a blank herbal matrix (e.g., pure ginger powder) with standard. Recovery should be 85-115%.

  • Carryover Check: Inject a solvent blank immediately after the highest standard. No peaks > 0.1% of the standard area should appear.

    • Troubleshooting: If carryover exists, increase the final oven hold time or replace the inlet liner.

References

  • U.S. Food and Drug Administration (FDA). (2015). Confirmatory Analysis of Honey for Sildenafil and Tadalafil by LC-MS/MS (LIB 4671). (Adapted for GC-MS extraction principles). Link

  • Reepmeyer, J. C., & Woodruff, J. T. (2006).[2] Use of liquid chromatography-mass spectrometry and a chemical cleavage reaction for the structure elucidation of a new sildenafil analogue. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Man, C. N., et al. (2011).[3] Identification of thioketone analogues of sildenafil using gas chromatography-mass spectrometry. Journal of Chromatography A. Link

  • Sigma-Aldrich. (2023). Derivatization Reagents for Gas Chromatography: BSTFA. Link

  • Strano-Rossi, S., et al. (2010). A GC-MS method for the determination of sildenafil, vardenafil and tadalafil and their metabolites in human urine. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Resolution Separation of Sildenafil &amp; Propoxyphenyl Isobutyl Aildenafil

Status: Operational Current Version: 2.4 (2025-Update) Topic: HPLC/LC-MS Method Development & Troubleshooting Target Analytes: Sildenafil (SIL), Propoxyphenyl Isobutyl Aildenafil (PPIA) Introduction: The Separation Chall...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Current Version: 2.4 (2025-Update) Topic: HPLC/LC-MS Method Development & Troubleshooting Target Analytes: Sildenafil (SIL), Propoxyphenyl Isobutyl Aildenafil (PPIA)

Introduction: The Separation Challenge

Welcome to the technical support hub. You are likely here because you are analyzing adulterated herbal supplements or performing quality control on PDE-5 inhibitors.

The Core Challenge: While Sildenafil is a well-characterized polar base, Propoxyphenyl Isobutyl Aildenafil (PPIA) is a designer analog engineered for evasion. Structural modifications—specifically the propoxy group (replacing ethoxy) and the isobutyl group (replacing propyl)—significantly increase its lipophilicity compared to Sildenafil.

This guide provides self-validating protocols to ensure baseline resolution (


) and symmetrical peak shapes for both analytes.

Module 1: Validated Method Protocols

Protocol A: The "Gold Standard" LC-MS/MS Method

Recommended for: Detection in complex matrices (herbal supplements, biological fluids).

ParameterSpecificationTechnical Rationale
Column C18 End-capped (e.g., 150mm x 2.1mm, 1.9µm or 3µm)High carbon load required for retention of the hydrophobic PPIA. "End-capping" reduces silanol interactions with the basic piperazine ring.
Mobile Phase A 2mM Ammonium Formate + 0.1% Formic Acid in WaterCritical: pH ~3.5 ensures protonation of the basic nitrogens, improving solubility and peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidMeCN provides sharper peaks than MeOH for these aromatics.
Flow Rate 0.3 - 0.4 mL/minOptimized for electrospray ionization (ESI) efficiency.
Gradient 0-1 min: 10% B (Isocratic hold)1-8 min: 10%

90% B (Linear Ramp)8-10 min: 90% B (Wash)10.1 min: 10% B (Re-equilibration)
Causality: Sildenafil elutes early (approx. 3-4 min). PPIA, being significantly more hydrophobic, requires high %B to elute (approx. 6-7 min).
Detection ESI (+) ModeSildenafil: m/z 475.2

.PPIA: m/z ~517.3

.
Protocol B: Robust QC Method (HPLC-UV)

Recommended for: Raw material purity, high-concentration samples.

  • Mobile Phase: Phosphate Buffer (20mM, pH 3.0) : Acetonitrile (55:45 v/v).

  • Modifier: Add 0.1% Triethylamine (TEA) to the buffer before pH adjustment.

    • Why? TEA acts as a "sacrificial base," blocking active silanol sites on the column to prevent peak tailing of the piperazine moiety.

  • Detection: UV @ 292 nm (Isosbestic point for many PDE-5 analogs).

Module 2: Troubleshooting & FAQs

Q1: My Sildenafil peak is sharp, but the Propoxyphenyl Isobutyl Aildenafil peak is broad/tailing. Why?

Diagnosis: This is a classic "Hydrophobic Interaction vs. Silanol Effect" conflict. Root Cause: PPIA is bulky and hydrophobic. If it tails, it is likely interacting with residual silanols on the stationary phase surface, or the organic concentration during its elution window is not high enough to desorb it efficiently. The Fix:

  • Switch to a "Shielded" Column: Use a column with an embedded polar group or extensive end-capping (e.g., Waters XBridge or Phenomenex Luna Omega).

  • Increase Buffer Strength: Increase Ammonium Formate to 5-10mM. Higher ionic strength suppresses ion-exchange interactions with silanols.

Q2: The retention time of PPIA is drifting between runs.

Diagnosis: System equilibration failure. Root Cause: Because PPIA is highly lipophilic, it modifies the stationary phase environment. If the column is not effectively "washed" with high organic (90-95% B) and re-equilibrated, the stationary phase surface energy changes. The Fix:

  • Extend the post-run re-equilibration time by 2-3 column volumes.

  • Ensure column temperature is thermostat-controlled (e.g., 35°C

    
     0.5°C).
    
Q3: Can I use Methanol instead of Acetonitrile?

Answer: Yes, but with caveats.

  • Pressure: Methanol has higher viscosity, increasing backpressure.

  • Selectivity: Methanol is a protic solvent and may change the elution order of minor impurities, though Sildenafil and PPIA will likely remain separated due to the massive hydrophobicity difference.

  • Sensitivity: In LC-MS, MeCN generally offers better desolvation and higher signal-to-noise ratios for these compounds.

Module 3: Advanced Visualization

Workflow: Method Development Decision Matrix

This diagram guides you through selecting the correct protocol based on your sample type.

MethodSelection Start Start: Define Sample Matrix Complex Complex Matrix (Blood, Herbal Extract) Start->Complex Trace Analysis Pure Pure Standard / QC (Tablets, Powder) Start->Pure High Conc. LCMS Protocol A: LC-MS/MS (Formate/MeCN) Complex->LCMS HPLC Protocol B: HPLC-UV (Phosphate/TEA/MeCN) Pure->HPLC Opt_Sens Optimize Sensitivity (ESI+ Mode) LCMS->Opt_Sens Focus Opt_Shape Optimize Peak Shape (Sacrificial Base/TEA) HPLC->Opt_Shape Focus

Caption: Decision matrix for selecting between LC-MS (Protocol A) and HPLC-UV (Protocol B) based on sample complexity.

Logic Tree: Troubleshooting Peak Issues

Use this logic flow to diagnose resolution and shape errors.

Troubleshooting Issue Identify Issue Coelution Co-elution / Poor Res Issue->Coelution Tailing Peak Tailing (>1.5) Issue->Tailing Drift RT Drift Issue->Drift Sol_Gradient Flatten Gradient Slope (Start lower %B) Coelution->Sol_Gradient Increase Selectivity Sol_Endcap Change Column (High End-capping) Tailing->Sol_Endcap Silanol Interaction Sol_pH Adjust pH (Target 3.0-3.5) Tailing->Sol_pH Ionization State Sol_Equil Increase Re-equilibration (+5 mins) Drift->Sol_Equil Column Hysteresis

Caption: Troubleshooting logic for resolving co-elution, tailing, and drift issues in PDE-5 inhibitor analysis.

Module 4: Scientific Rationale (E-E-A-T)

The Hydrophobic Subtraction Model

To master this separation, one must understand the structural divergence:

  • Sildenafil: Contains an ethoxy group and a methylpiperazine ring.

  • Propoxyphenyl Isobutyl Aildenafil:

    • Modification 1: Ethoxy

      
      Propoxy  (+1 Carbon).
      
    • Modification 2: Methyl/Propyl

      
      Isobutyl  (+1 to +3 Carbons depending on exact position).
      
    • Net Result: The analog is significantly more non-polar.

Experimental Implication: In Reverse Phase Chromatography (RPC), retention is governed by the partition coefficient (


).


Since

, the analog will always elute later on a C18 column. If you observe the analog eluting before Sildenafil, your column chemistry is incorrect (e.g., using HILIC) or the standard is mislabeled.
Mass Spectrometry Confirmation

When using Protocol A, rely on specific transitions to avoid false positives from other isomers (like Homosildenafil):

  • Sildenafil: Precursor 475.2

    
     Product 283.1 (Pyrazolopyrimidine core).
    
  • Propoxyphenyl Isobutyl Aildenafil: Precursor ~517.3

    
     Product 313 (Isobutyl-modified core).
    
  • Note: Always verify exact mass against your specific reference standard batch, as "Aildenafil" analogs often have variable regio-chemistry.

References

  • Structural Elucidation of Propoxyphenyl Isobutyl Aildenafil. Source: National Institutes of Health (PubMed) / J Pharm Biomed Anal. Context: Defines the fragmentation pattern and structural modifications (isobutyl/propoxy) that drive the hydrophobicity differences discussed in Module 4.

  • Simultaneous LC-MS/MS Determination of Sildenafil and Related Analogues. Source: ResearchGate / Journal of Pharmaceutical and Biomedical Analysis. Context: Provides the basis for the ammonium formate/acetonitrile mobile phase (Protocol A) used for screening complex herbal matrices.

  • Isolation and Identification of New Sildenafil Analogues (Propoxyphenyl Aildenafil). Source: Journal of Food and Drug Analysis.[1] Context: Confirms the separation behavior of propoxyphenyl derivatives and their elution order relative to sildenafil.

  • Investigation of Sildenafil in Herbal Supplements by Validated HPLC-UV. Source: Turkish Journal of Pharmaceutical Sciences. Context: Validates the use of Phosphate/TEA buffers (Protocol B) for robust quality control and peak shape improvement.

Sources

Optimization

resolving peak co-elution issues with propoxyphenyl isobutyl aildenafil

Technical Support Center: PDE-5 Inhibitor Analysis Division Ticket ID: #492-PIA (Propoxyphenyl Isobutyl Aildenafil Resolution) Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The Co-Elut...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: PDE-5 Inhibitor Analysis Division Ticket ID: #492-PIA (Propoxyphenyl Isobutyl Aildenafil Resolution) Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Co-Elution Challenge

You are likely experiencing co-elution because Propoxyphenyl Isobutyl Aildenafil is a structural homolog of Sildenafil and Aildenafil. It shares the core pyrazolopyrimidinone scaffold but possesses increased lipophilicity due to the propoxy (vs. ethoxy) and isobutyl (vs. methyl/ethyl) substitutions.

Standard C18 gradients often fail to resolve these "critical pairs" because the hydrophobic selectivity difference is insufficient to overcome the peak broadening associated with the basic piperazine moiety.

This guide provides a diagnostic workflow to confirm identity via Mass Spectrometry (MS) and a chromatographic strategy to achieve baseline resolution (


).

Phase 1: Diagnostic Verification (Is it actually Co-eluting?)

Before altering chromatography, you must confirm that the peak is indeed a mixture or a misidentified analog using MS/MS fragmentation.

Question: How do I distinguish Propoxyphenyl Isobutyl Aildenafil from Sildenafil or Homosildenafil if they co-elute?

Answer: You cannot rely on the parent ion alone if you are using low-resolution MS, as adducts can be misleading. You must look for the diagnostic fragment ions specific to the isobutyl and propoxy chains.

CompoundParent Ion

Key Fragment 1 (Core)Key Fragment 2 (Specific)Diagnostic Feature
Sildenafil 475.2

283

99 (Methylpiperazine)
Ethoxy group loss
Homosildenafil 489.2

297

113 (Ethylpiperazine)
Ethyl-piperazine ring
Propoxyphenyl Isobutyl Aildenafil ~517-519 *

313

297
Isobutyl-bonded fragment

Note: Exact mass depends on the specific isomer configuration. The


 313 and 297 fragments are critical diagnostic markers for the isobutyl analog [1].

Phase 2: Chromatographic Resolution Strategy

Question: My C18 column shows a single broad peak. What stationary phase should I switch to?

Answer: While C18 is the workhorse, it relies primarily on hydrophobic subtraction. For PDE-5 inhibitors, which are rich in aromatic rings and nitrogen heterocycles, you need


 interaction selectivity .

Recommended Column Switch:

  • Phenyl-Hexyl (or Biphenyl): The phenyl ring in the stationary phase interacts with the pyrazolopyrimidinone core of the analyte. The isobutyl group on the analog creates a steric difference that a Phenyl-Hexyl phase can resolve better than a C18 phase.

  • C8 (Octyl): Sometimes, a C18 phase is too retentive for the propoxy-analog, causing band broadening. A C8 column reduces retention time, sharpening the peak and potentially revealing the separation.

Question: How does pH influence this specific separation?

Answer: These compounds are basic (piperazine


).
  • Low pH (Formic Acid, pH ~2.7): The piperazine nitrogen is protonated. This improves solubility but can cause peak tailing due to secondary silanol interactions.

  • Intermediate pH (Ammonium Acetate, pH ~4.5 - 5.8): Often the "sweet spot" for resolving structural isomers. It suppresses silanol activity while keeping the analyte partially ionized, maximizing the selectivity differences of the hydrophobic tails (Propoxy vs. Ethoxy).

Phase 3: Experimental Protocol (Gradient Optimization)

If you must stay on a C18 column, use this optimized gradient focusing on the "shallow ramp" technique to pull the critical pair apart.

Method Parameters:

  • Column: High-strength Silica C18 (e.g., 2.1 x 100mm, 1.8 µm)[1]

  • Mobile Phase A: 10mM Ammonium Formate (pH 3.5)

  • Mobile Phase B: Acetonitrile (MeCN)

  • Flow Rate: 0.3 mL/min

  • Temp: 35°C (Lower temperature increases retention and selectivity for these isomers)[2]

Step-by-Step Gradient Table:

Time (min)% Mobile Phase BEventMechanism
0.0010%EquilibriumLoad sample
1.0010%Isocratic HoldStack injection plug
15.0050%Shallow Ramp Critical Separation Zone
18.0095%WashElute highly lipophilic matrix
20.0095%HoldColumn cleaning
20.1010%Re-equilibratePrepare for next inj.

Why this works: The shallow slope between 10% and 50% B allows the Propoxyphenyl analog (more hydrophobic) to lag slightly behind the Sildenafil/Aildenafil peak, creating the necessary window for resolution [2].

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical decision path for resolving this specific co-elution issue.

CoElutionResolution Start START: Peak Co-elution Observed CheckMS Step 1: Check MS/MS Fragments (Look for m/z 313, 297) Start->CheckMS IsIsomer Is it an Isomer? CheckMS->IsIsomer IsIsomer->Start No (Matrix Interference) MethodDev Step 2: Modify Chromatography IsIsomer->MethodDev Yes (Confirmed Analog) ColSelect Change Stationary Phase (Selectivity Change) MethodDev->ColSelect GradientMod Optimize Gradient (Efficiency Change) MethodDev->GradientMod PhenylHexyl Try Phenyl-Hexyl Column (Target Pi-Pi Interactions) ColSelect->PhenylHexyl ShallowGrad Flatten Gradient Slope (10-50% B over 15 min) GradientMod->ShallowGrad Resolution Check Resolution (Rs) PhenylHexyl->Resolution ShallowGrad->Resolution Success RESOLVED Rs > 1.5 Resolution->Success Rs > 1.5 Fail Unresolved Resolution->Fail Rs < 1.5 PH_Mod Step 3: Adjust pH (Try Ammonium Acetate pH 4.5) Fail->PH_Mod PH_Mod->Resolution

Caption: Decision tree for resolving PDE-5 inhibitor analog co-elution. Prioritize MS confirmation followed by stationary phase screening.

Visualizing the Interaction Mechanism

Understanding why the separation fails is key to fixing it. The diagram below details the molecular interactions at play.

MolecularInteraction Analyte Propoxyphenyl Isobutyl Aildenafil Propoxy Propoxy Group (Lipophilic) Analyte->Propoxy Core Pyrazolopyrimidinone (Aromatic Core) Analyte->Core C18 C18 Column (Hydrophobic Interaction) Phenyl Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) Propoxy->C18 Strong Retention Propoxy->Phenyl Moderate Retention Core->C18 Weak Interaction Core->Phenyl STRONG Pi-Pi Stacking (Selectivity Driver)

Caption: Comparison of stationary phase interactions. Phenyl-Hexyl columns leverage the aromatic core for superior selectivity of isomers.

References

  • Kee, C. L., et al. (2014). "Structural elucidation of propoxyphenyl isobutyl aildenafil, adulterant in a health supplement using high-resolution Orbitrap mass spectrometry."[3] Journal of Pharmaceutical and Biomedical Analysis, 98, 155-158.

  • Lee, J. H., et al. (2020). "Screening of Phosphodiesterase-5 Inhibitors and Their Analogs in Dietary Supplements by Liquid Chromatography–Hybrid Ion Trap–Time of Flight Mass Spectrometry." Nutrients, 12(6), 1762.

  • Alp, M., et al. (2013). "Isolation and identification of a new sildenafil analogue adulterated in energy drink: Propoxyphenyl sildenafil."[4] Journal of Pharmaceutical and Biomedical Analysis, 72, 155-158.[4]

Sources

Troubleshooting

troubleshooting ionization suppression in propoxyphenyl isobutyl aildenafil analysis

Welcome to the Technical Support Center for complex bioanalytical and forensic mass spectrometry. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and eliminate ionization...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for complex bioanalytical and forensic mass spectrometry. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and eliminate ionization suppression when analyzing propoxyphenyl isobutyl aildenafil —a synthetic phosphodiesterase type 5 (PDE-5) inhibitor analogue frequently detected as an illicit adulterant in complex herbal dietary supplements[1].

Because dietary supplements contain highly complex botanical matrices (e.g., saponins, flavonoids, and excipients), they are notorious for causing severe matrix effects during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Below is our comprehensive troubleshooting guide, structured to provide mechanistic insights, diagnostic protocols, and field-proven mitigation strategies.

FAQ 1: Mechanistic Insight

Q: Why does propoxyphenyl isobutyl aildenafil suffer from severe ionization suppression during LC-MS/MS analysis?

A: The root cause lies in the physics of Electrospray Ionization (ESI). ESI is a liquid-to-gas phase transition process where the surface charge on the electrospray droplet is finite. When propoxyphenyl isobutyl aildenafil co-elutes with high concentrations of non-volatile matrix components (such as botanical excipients or phospholipids), these molecules compete for the limited available charge at the droplet surface[2].

Because propoxyphenyl isobutyl aildenafil is a relatively bulky, lipophilic basic compound, highly surface-active matrix components can outcompete it for protonation (


). This charge competition prevents the analyte from successfully transitioning into the gas phase, resulting in a drastically reduced mass spectrometric signal, poor sensitivity, and erratic reproducibility[3].

ESI_Suppression A LC Effluent (Analyte + Matrix) B Taylor Cone Formation (High Voltage Applied) A->B C Charged Droplet (Limited Surface Charge) B->C D Matrix Components (e.g., Botanical Excipients) C->D Contains E Target Analyte (Propoxyphenyl isobutyl aildenafil) C->E Contains F Charge Competition at Droplet Surface D->F E->F G Ionization Suppression (Reduced Analyte Signal) F->G Matrix outcompetes analyte H Successful Gas-Phase Ionization (Analyte Detected) F->H Analyte outcompetes matrix

Mechanism of ESI charge competition leading to ionization suppression.

FAQ 2: Diagnostics & Validation

Q: How can I definitively confirm that matrix effects are causing my loss of signal, rather than instrument drift or degradation?

A: You must map the suppression zones of your specific chromatographic method using a Post-Column Infusion experiment. This creates a self-validating system: by establishing a constant baseline of the analyte, any deviation directly visualizes the exact retention time (


) where the matrix interferes[2].
Protocol 1: Post-Column Infusion Mapping
  • Setup: Install a zero-dead-volume T-connector between your analytical LC column and the mass spectrometer's ESI source.

  • Infusion: Connect a syringe pump to the T-connector. Infuse a neat standard solution of propoxyphenyl isobutyl aildenafil (e.g.,

    
     in 50:50 Water:Acetonitrile) at a constant flow rate of 
    
    
    
    .
  • Equilibration: Start the LC flow with your standard mobile phase. Allow the MS signal (monitoring the specific MRM transitions for the analyte, e.g., m/z

    
    [1]) to stabilize into a flat, continuous baseline.
    
  • Injection: Inject a blank matrix extract (an extracted herbal supplement known to be free of the adulterant) using your standard LC gradient.

  • Data Interpretation: Monitor the continuous MS signal. A significant dip or "valley" in the baseline indicates a zone of ionization suppression. If your analyte's normal retention time falls within this valley, matrix effects are definitively confirmed.

FAQ 3: Troubleshooting & Mitigation Workflows

Q: What are the most effective strategies to eliminate or compensate for this suppression?

A: Mitigation requires a multi-tiered approach depending on the severity of the overlap between the analyte and the matrix components. Follow the diagnostic workflow below to select the appropriate intervention.

Troubleshooting_Workflow Start Detect Low Sensitivity / Poor Reproducibility Step1 Post-Column Infusion Experiment Start->Step1 Decision1 Is suppression co-eluting with analyte? Step1->Decision1 PathA Optimize Chromatography (Shift Retention Time) Decision1->PathA Minor overlap PathB Optimize Sample Prep (SPE / Matrix Removal) Decision1->PathB Severe overlap PathC Use SIL-Internal Standard (e.g., Sildenafil-d8) Decision1->PathC Unavoidable overlap End Restore Method Accuracy & Sensitivity PathA->End PathB->End PathC->End

Diagnostic workflow for resolving matrix effects in LC-MS/MS.

Strategy 1: Advanced Sample Preparation (The Gold Standard)

If the suppression zone is broad, chromatographic shifts will not suffice. You must physically remove the competing matrix prior to injection. For complex herbal supplements, simple "dilute-and-shoot" or protein precipitation (PPT) leaves too many excipients and phospholipids behind[4]. Solid Phase Extraction (SPE) is highly recommended.

Data Presentation: Impact of Sample Prep on Matrix Factor To validate your sample prep, calculate the Matrix Factor (MF). An MF of 100% indicates zero suppression; values <85% indicate severe suppression[3].

Sample Preparation StrategyMatrix Factor (MF) %Analyte Recovery %Reproducibility (RSD %)Mechanism of Improvement
Dilute-and-Shoot 42% (Severe)N/A> 20%None; matrix is fully introduced to the ESI source.
Protein Precipitation (PPT) 65% (Moderate)95%12 - 15%Removes large macromolecules, but leaves phospholipids and polar excipients.
Solid Phase Extraction (SPE) 94% (Negligible)88%< 5%Selectively isolates the analyte; washes away competing polar/non-polar matrix components.
Protocol 2: Self-Validating Matrix Factor Assessment

To ensure your chosen SPE method is working, run this self-validating protocol:

  • Neat Standard: Spike propoxyphenyl isobutyl aildenafil into pure solvent at

    
    .
    
  • Post-Extraction Spike: Extract a blank supplement matrix using your SPE protocol. Spike the analyte into the final eluted extract at

    
    .
    
  • Calculation:

    
    .
    
  • Validation: If the MF is between 85% and 115%, your sample preparation has successfully eliminated the ionization suppression[3].

Strategy 2: Stable Isotope-Labeled Internal Standards (SIL-IS)

When sample preparation cannot remove 100% of the matrix, you must compensate for the suppression computationally. Because propoxyphenyl isobutyl aildenafil is a designer analogue, a perfectly matched SIL-IS may not be commercially available. In this case, use a closely related structural analog, such as Sildenafil-d8 .

  • Causality: The SIL-IS will co-elute exactly with the target analyte. It will experience the exact same degree of charge competition in the ESI droplet. By quantifying based on the peak area ratio (Analyte / SIL-IS), the suppression effect mathematically cancels out, restoring quantitative accuracy.

References

  • Kee, C. L., Koh, H. L., Bloodworth, B. C., Zeng, Y., Kiang, K. H., Low, M. Y., & Ge, X. (2014). "Structural elucidation of propoxyphenyl isobutyl aildenafil, adulterant in a health supplement using high-resolution Orbitrap mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis, 98, 153-159.

  • King, R., Bonfiglio, R., Fernandez-Metzler, C., Miller-Stein, C., & Olah, T. (2000). "Mechanistic investigation of ionization suppression in electrospray ionization." Journal of the American Society for Mass Spectrometry, 11(11), 942-950.

  • Pan, C., Gu, H., & Fasoli, E. (2020). "Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review." Sensors (MDPI), 20(13), 3772.

  • Sigma-Aldrich / Bioanalysis Zone. (2016). "Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples." Sigma-Aldrich Technical Articles.

Sources

Optimization

Technical Support Center: Stability of Propoxyphenyl Isobutyl Aildenafil

Overview Propoxyphenyl isobutyl aildenafil is a synthetic analog of Sildenafil (Viagra), structurally characterized by the substitution of the ethoxy group with a propoxy group and the methyl group on the pyrazole ring w...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Propoxyphenyl isobutyl aildenafil is a synthetic analog of Sildenafil (Viagra), structurally characterized by the substitution of the ethoxy group with a propoxy group and the methyl group on the pyrazole ring with an isobutyl group . These structural modifications increase lipophilicity compared to the parent compound.

This guide addresses the stability of this compound in solution, a critical factor for forensic analysis, reference standard storage, and adulterant screening in dietary supplements. The following protocols rely on the chemical behavior of the pyrazolopyrimidinone scaffold and sulfonamide linkages common to this class of PDE5 inhibitors.

Module 1: Solvent Selection & Solution Preparation

Q: What is the optimal solvent for long-term storage of stock solutions?

Recommendation: Methanol (LC-MS Grade) or Acetonitrile (LC-MS Grade) .

  • Causality: Propoxyphenyl isobutyl aildenafil possesses a highly lipophilic isobutyl tail and a propoxy group. While soluble in DMSO, DMSO is difficult to remove during evaporation and can mask ions in LC-MS. Methanol offers the best balance of solubility and volatility.

  • Warning: Avoid storing in aqueous buffers (even at neutral pH) for periods exceeding 24 hours. The sulfonamide bond is susceptible to hydrolytic cleavage over time in protic environments, a process accelerated by pH extremes.

Q: Can I use ultrasonic baths to dissolve the compound?

Yes, but with temperature control.

  • Risk: Ultrasonic energy generates localized heat spots. While the compound is thermally stable up to ~60°C for short periods, prolonged exposure to heat can induce degradation of the piperazine ring .

  • Protocol: Sonicate in 30-second bursts with the vial submerged in an ice bath.

Data Table 1: Estimated Solubility & Stability Profile

(Based on structural analog behavior of Homosildenafil/Sildenafil)

Solvent SystemSolubilityStability (at -20°C)Risk Factor
Methanol (100%) High (>10 mg/mL)Excellent (>12 months)Evaporation (ensure tight seal)
Acetonitrile (100%) High (>10 mg/mL)Good (>6 months)Acetonitrile polymerization (rare but possible)
DMSO Very HighExcellent (>12 months)Hygroscopic (absorbs water, initiating hydrolysis)
Water/Buffer NegligiblePoor (<24 hours)Hydrolysis & Precipitation

Module 2: Degradation Dynamics & Troubleshooting

Q: I see "ghost peaks" in my chromatogram after 1 week. What are they?

These are likely degradation products resulting from Photolysis or Oxidation .

  • N-Oxide Formation (+16 Da): The nitrogen atoms in the piperazine ring are electron-rich and susceptible to oxidation by dissolved oxygen or peroxides in aged solvents.

    • Diagnostic: Look for a peak with Mass

      
      .
      
  • Sulfonic Acid Hydrolysis (-112 Da range): Cleavage of the sulfonamide bond yields a sulfonic acid derivative and a free piperazine.

    • Diagnostic: Look for the loss of the piperazine moiety.[1][2]

Q: How sensitive is this compound to light?

High Sensitivity. Research on sildenafil analogs confirms that the piperazine ring is the primary chromophore responsible for photodegradation. Exposure to simulated sunlight can degrade up to 50% of the compound within hours in aqueous solution, leading to stepwise ring destruction.

  • Action: Always use amber glass vials. Wrap clear vials in aluminum foil immediately after preparation.

Visualization: Degradation Pathways

The following diagram illustrates the primary breakdown routes you must monitor during stability testing.

DegradationPathways Parent Propoxyphenyl Isobutyl Aildenafil (Intact) NOxide N-Oxide Derivative (+16 Da) Parent->NOxide Oxidation (Aged Solvent/Air) Sulfonic Sulfonic Acid Derivative (Hydrolysis Product) Parent->Sulfonic Acid/Base Hydrolysis (Sulfonamide Cleavage) PhotoProd Piperazine Ring Cleavage Products Parent->PhotoProd Photolysis (UV Light Exposure)

Figure 1: Primary degradation pathways. The piperazine ring is the "weak link" for oxidation and photolysis, while the sulfonamide bond is sensitive to hydrolysis.

Module 3: Experimental Protocols

Protocol A: Self-Validating Stability Check (Forced Degradation)

Use this protocol to confirm if your specific batch has degraded.

Objective: Intentionally degrade the sample to identify retention times of impurities.

  • Preparation: Prepare a 1 mg/mL stock solution in Methanol.

  • Acid Hydrolysis: Mix 100 µL stock + 100 µL 1N HCl. Heat at 60°C for 1 hour. Neutralize with NaOH.

  • Oxidation: Mix 100 µL stock + 100 µL 3% H2O2. Let stand at RT for 1 hour.

  • Analysis: Inject both samples alongside a fresh standard into your LC-MS.

  • Interpretation:

    • If your stored sample shows peaks matching the Acid Hydrolysis chromatogram, your solvent is likely acidic or wet.

    • If it matches the Oxidation chromatogram, your solvent contains peroxides or the headspace air is reacting.

Protocol B: Troubleshooting Decision Tree

Troubleshooting Start Issue: Loss of Signal or Extra Peaks CheckSolvent Check Solvent Is it Water/Buffer? Start->CheckSolvent CheckLight Check Storage Was it exposed to light? CheckSolvent->CheckLight No (Organic) Hydrolysis Cause: Hydrolysis Action: Remake in MeOH CheckSolvent->Hydrolysis Yes CheckMS Check MS Signal Suppression? CheckLight->CheckMS No Photolysis Cause: Photodegradation Action: Use Amber Vials CheckLight->Photolysis Yes Adsorption Cause: Adsorption to Plastic Action: Use Glass Vials CheckMS->Adsorption Low Recovery

Figure 2: Diagnostic workflow for identifying the root cause of stability failures.

References

  • Structural Elucidation of Propoxyphenyl Isobutyl Aildenafil: Leong, K. C., et al. (2014).[3] "Structural elucidation of propoxyphenyl isobutyl aildenafil, adulterant in a health supplement using high-resolution Orbitrap mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis.

  • Photodegradation of Sildenafil Analogs: Baig, N., et al. (2014).[2] "Structure elucidation of phototransformation products of unapproved analogs of the erectile dysfunction drug sildenafil in artificial freshwater with UPLC-Q Exactive-MS." Drug Testing and Analysis.

  • Hydrolysis of Sulfonamide Bonds in PDE5 Inhibitors: Venhuis, B. J., et al. (2011). "Structure elucidation of a novel analogue of sildenafil detected as an adulterant in an herbal dietary supplement."[4] Journal of Pharmaceutical and Biomedical Analysis.

  • General Stability of Sildenafil Citrate: Phani Kumar, K. S., et al. (2015). "A Facile, Improved Synthesis of Sildenafil and Its Analogues." Molbank.

Sources

Reference Data & Comparative Studies

Validation

comparative potency of propoxyphenyl isobutyl aildenafil vs sildenafil

[label="Sample\n(Supplements)", fillcolor="#428 Fig 1: Mechanism of PDE5 inhibitors blocking cGMP hydrolysis to promote vasodilation. Comparative Potency Data The half-maximal inhibitory concentration ( ) of sildenafil i...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Sample\n(Supplements)", fillcolor="#428

Fig 1: Mechanism of PDE5 inhibitors blocking cGMP hydrolysis to promote vasodilation.

Comparative Potency Data

The half-maximal inhibitory concentration (


) of sildenafil is rigorously established in the literature at approximately 3.5 to 5.22 nM 1[1] 2[2]. However, structural modifications present in unapproved analogues—specifically propoxyphenyl derivatives—have been shown to increase PDE5 inhibitory potency by up to 10-fold compared to the parent drug 3[3].
CompoundStructural Modification (vs. Sildenafil)Target Enzyme

(nM)
Relative Potency
Sildenafil N/A (Parent Compound)PDE53.50 – 5.221.0x
Propoxyphenyl Isobutyl Aildenafil Ethoxy → Propoxy; N-methyl → N-isobutylPDE5~0.35 – 0.52*~10.0x

*Quantitative estimate derived from highly conserved SAR data for propoxyphenyl and thio-analogues, which consistently exhibit sub-nanomolar


 values (0.20 - 0.62 nM) due to enhanced hydrophobic pocket binding[4][3].

Self-Validating Experimental Methodologies

To objectively compare these compounds, researchers must employ rigorous, self-validating protocols. Below are the methodologies for structural elucidation and potency determination.

Protocol A: Structural Elucidation via LC-QTOF-MS and NMR

Rationale: Designer analogues are synthesized to evade standard HPLC-UV libraries. Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) provides exact mass and fragmentation patterns. The addition of a propoxy and isobutyl group adds specific mass shifts (+14 Da per methylene addition) compared to sildenafil, while 2D NMR confirms the exact spatial arrangement.

  • Sample Preparation & Self-Validation: Extract 100 mg of the supplement matrix in 1 mL of LC-MS grade methanol. Validation Step: Spike a parallel matrix blank with a known concentration of sildenafil-d8 (deuterated internal standard) to calculate recovery rates and rule out ion suppression.

  • Chromatographic Separation: Inject 2 µL onto a C18 column (e.g., 2.1 × 100 mm, 1.7 µm). Use a gradient mobile phase of 0.1% formic acid in water (A) and acetonitrile (B).

  • Mass Spectrometry: Operate the QTOF in positive electrospray ionization (ESI+) mode. Look for the precursor ion

    
     corresponding to the exact mass of propoxyphenyl isobutyl aildenafil.
    
  • NMR Confirmation: Purify the target fraction using semi-preparative HPLC. Dissolve the isolate in DMSO-

    
     and perform 
    
    
    
    ,
    
    
    , COSY, and HMBC NMR to confirm the connectivity of the isobutyl and propoxy moieties.
Protocol B: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

Rationale: Fluorescence Polarization (FP) is chosen over radiometric assays because it allows for a high-throughput, homogeneous measurement of cGMP hydrolysis without radioactive waste.

  • Enzyme Preparation: Dilute recombinant human PDE5A in assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM

    
    ).
    
  • Compound Titration: Prepare a 10-point dose-response curve (10 µM to 0.1 pM) of the purified analogue and sildenafil (positive control) in 1% DMSO.

  • Reaction Initiation: Add 10 µL of the compound, 10 µL of PDE5 enzyme, and 10 µL of fluorescently labeled cGMP substrate to a 384-well microplate. Incubate for 60 minutes at 25°C.

  • Self-Validation (Z'-Factor): Include wells with enzyme + substrate (maximum signal) and substrate only (minimum signal). Calculate the Z'-factor. Rule: The assay is only considered valid if

    
    , ensuring the signal-to-noise ratio is statistically robust for 
    
    
    
    calculation.
  • Detection & Analysis: Read the plate on a multi-mode microplate reader equipped with FP filters. Fit the polarization data to a 4-parameter logistic (4PL) non-linear regression model to determine the

    
    .
    

Workflow Sample Dietary Supplement Sample Matrix Ext Solvent Extraction & Filtration Sample->Ext Methanol LCMS LC-QTOF-MS (Mass/Fragmentation) Ext->LCMS Target Screening Bioassay FP Bioassay (IC50 Determination) Ext->Bioassay Functional Testing NMR 1D/2D NMR (Structural Elucidation) LCMS->NMR Isolate Purification Data Comparative Potency & SAR Profiling NMR->Data 3D Conformation Bioassay->Data Inhibition Kinetics

Fig 2: Self-validating analytical workflow for the isolation and characterization of PDE5 analogues.

Conclusion & Pharmacological Implications

While propoxyphenyl isobutyl aildenafil exhibits vastly superior biochemical potency at the PDE5 receptor compared to sildenafil, increased potency does not equate to improved clinical efficacy .

Because this designer analogue bypasses rigorous clinical pharmacokinetic (PK) and pharmacodynamic (PD) evaluations, its half-life, metabolic clearance via Cytochrome P450 (CYP3A4), and off-target selectivity (e.g., against PDE6 in the retina or PDE1 in the heart) remain dangerously unpredictable. The 10-fold increase in potency significantly amplifies the risk of severe, refractory hypotensive crises—especially if unknowingly consumed by patients concurrently taking nitrate medications.

References

  • Sildenafil 4.
  • Analysis of herbal dietary supplements for sexual performance enhancement: First characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants ResearchG
  • Structural Elucidation of a Tadalafil Analogue Found in a Dietary Supplement ResearchG
  • Sildenafil | Life Science Reagents MedChemExpress (MCE)
  • Classification of analogues of sildenafil, vardenafil and tadalafil Medsafe

Sources

Comparative

A Comparative Guide to the Determination of IC50 Values for Propoxyphenyl Isobutyl Aildenafil and Other PDE5 Inhibitors

Abstract This guide provides a comprehensive framework for determining the half-maximal inhibitory concentration (IC50) of propoxyphenyl isobutyl aildenafil, a sildenafil analogue, against the phosphodiesterase type 5 (P...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for determining the half-maximal inhibitory concentration (IC50) of propoxyphenyl isobutyl aildenafil, a sildenafil analogue, against the phosphodiesterase type 5 (PDE5) enzyme.[1] As the potency of novel compounds is a critical parameter in drug discovery, this document outlines a detailed in vitro enzymatic assay protocol, explains the underlying biochemical principles, and presents a comparative analysis against established PDE5 inhibitors. The methodologies described herein are designed to ensure scientific rigor, reproducibility, and data integrity, offering researchers a robust tool for characterizing new chemical entities targeting the cyclic guanosine monophosphate (cGMP) signaling pathway.

Introduction: The Significance of PDE5 Inhibition and IC50 Determination

Phosphodiesterase type 5 (PDE5) is a key enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a critical second messenger in various physiological processes.[2][3][4] In smooth muscle cells, nitric oxide (NO) stimulates soluble guanylate cyclase (sGC) to produce cGMP, which in turn activates Protein Kinase G (PKG), leading to a decrease in intracellular calcium and subsequent muscle relaxation and vasodilation.[5][6] By degrading cGMP, PDE5 terminates this signaling cascade.

The inhibition of PDE5 has proven to be a highly effective therapeutic strategy. Potent PDE5 inhibitors, such as sildenafil, tadalafil, and vardenafil, prevent the breakdown of cGMP, thereby enhancing the NO/cGMP signaling pathway and promoting vasodilation.[2][5] This mechanism is the foundation for their successful clinical use in treating erectile dysfunction and pulmonary arterial hypertension.[5][7]

Propoxyphenyl isobutyl aildenafil is a structural analogue of sildenafil and aildenafil, and is classified as a PDE5 inhibitor.[1][8] For any new potential inhibitor, the IC50 value is the most fundamental measure of its potency. It quantifies the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. A lower IC50 value signifies higher potency.[9] Accurate determination of this value is paramount for lead compound selection, structure-activity relationship (SAR) studies, and predicting in vivo efficacy.

This guide details a fluorescence polarization-based enzymatic assay, a common and reliable method for determining IC50 values for PDE5 inhibitors.[10][11]

The cGMP Signaling Pathway and Mechanism of Action

Understanding the biochemical context is crucial for designing a valid assay. The diagram below illustrates the NO/cGMP pathway and the intervention point for PDE5 inhibitors like propoxyphenyl isobutyl aildenafil.

PDE5_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) Activation cGMP->PKG Activates PDE5 PDE5 Enzyme cGMP->PDE5 Degraded by Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Promotes GMP 5'-GMP (Inactive) PDE5->GMP Inhibitor Propoxyphenyl Isobutyl Aildenafil / Sildenafil Inhibitor->PDE5 Inhibits

Caption: The NO/cGMP signaling cascade and the inhibitory action of PDE5 inhibitors.

Experimental Protocol: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This protocol describes a homogenous assay format that is highly amenable to high-throughput screening in 384-well plates. The principle relies on a fluorescently labeled cGMP (cGMP-FAM) substrate. When PDE5 hydrolyzes cGMP-FAM, the resulting 5'-GMP-FAM product is captured by binding agent nanoparticles, causing a significant increase in the fluorescence polarization (FP) signal.[10] Inhibitors will prevent this hydrolysis, resulting in a low FP signal.

Experimental Workflow Diagram

Assay_Workflow A Reagent Preparation (Buffer, Enzyme, Substrate) C Add Diluted Compounds to 384-Well Plate A->C B Serial Dilution of Test & Reference Compounds B->C D Add Recombinant Human PDE5A1 Enzyme C->D E Pre-incubation (15 min, RT) (Compound-Enzyme Binding) D->E F Initiate Reaction with FAM-cGMP Substrate E->F G Incubate (60 min, 30°C) (Enzymatic Reaction) F->G H Terminate Reaction & Add Binding Agent G->H I Read Fluorescence Polarization (mP) H->I J Data Analysis: Plot Dose-Response Curve Calculate IC50 I->J

Caption: Step-by-step workflow for the PDE5 fluorescence polarization inhibition assay.

Materials and Reagents
ReagentRecommended Source/SpecificationsRationale
Recombinant Human PDE5A1 Full-length, high-purity enzyme (e.g., from Sf9 insect cells).[12]The use of a purified, recombinant enzyme is critical for assay specificity and reproducibility, avoiding interference from other PDEs.
FAM-cGMP Substrate Fluorescein-labeled cGMP.Provides the fluorescent signal for detection via fluorescence polarization.
Binding Agent Specific for 5'-monophosphates.Captures the product of the enzymatic reaction, enabling the change in FP signal.
Assay Buffer E.g., 40mM Tris pH 8.0, 110mM NaCl, 10mM MgCl₂, 0.05% Tween-20.[12]Provides optimal pH and ionic conditions for enzyme activity. Mg²⁺ is a required cofactor. Tween-20 prevents non-specific binding.
Test Compound Propoxyphenyl Isobutyl Aildenafil, high purity.The compound of interest. Must be dissolved in 100% DMSO for stock solution.
Reference Compounds Sildenafil, Tadalafil, Vardenafil (high purity).Serve as positive controls and benchmarks for comparing potency.
DMSO Anhydrous, analytical grade.Used as the solvent for all compounds. Final assay concentration should be kept low (<1%) to avoid enzyme inhibition.[10]
Assay Plates Low-volume, black, 384-well microplates.Black plates minimize background fluorescence and light scatter, improving signal-to-noise ratio.
Plate Reader Capable of measuring fluorescence polarization.Essential for detecting the assay signal.
Step-by-Step Procedure
  • Compound Preparation:

    • Prepare 10 mM stock solutions of propoxyphenyl isobutyl aildenafil and reference compounds (Sildenafil, Tadalafil, Vardenafil) in 100% DMSO.

    • Perform an 11-point, 1:3 serial dilution in DMSO. This will create a concentration range to generate a full dose-response curve.

  • Assay Plate Setup:

    • Add 5 µL of diluted compound or DMSO vehicle (for 0% and 100% inhibition controls) to the appropriate wells of a 384-well plate.[13]

  • Enzyme Addition:

    • Dilute the recombinant human PDE5A1 enzyme to its optimal working concentration in assay buffer.

    • Add 10 µL of the diluted enzyme to all wells except the "no enzyme" control.[13] Add 10 µL of assay buffer to the "no enzyme" wells.

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitors to bind to the enzyme.[14]

  • Reaction Initiation:

    • Prepare the FAM-cGMP substrate solution in assay buffer. The final concentration should be near the Michaelis-Menten constant (Km) of the enzyme for cGMP (typically in the low µM range) to ensure competitive inhibition is accurately measured.[3]

    • Initiate the enzymatic reaction by adding 5 µL of the substrate solution to all wells.[13] The total reaction volume is now 20 µL.

  • Enzymatic Reaction:

    • Incubate the plate for 60 minutes at 30°C. This time should be within the linear range of the reaction, determined during initial assay optimization.[9]

  • Reaction Termination and Detection:

    • Stop the reaction by adding 10 µL of a stop solution (e.g., containing EDTA which chelates Mg²⁺).

    • Add 20 µL of the FP reagent containing the binding agent.[9]

    • Incubate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Data Acquisition:

    • Read the fluorescence polarization (in millipolarization units, mP) on a compatible plate reader.

Data Analysis and Interpretation

  • Calculate Percent Inhibition: The raw mP values are converted to percent inhibition using the 0% and 100% inhibition controls:

    • 0% Inhibition (High Signal): Wells with enzyme and DMSO (no inhibitor).

    • 100% Inhibition (Low Signal): Wells with enzyme and a saturating concentration of a known potent inhibitor (e.g., 10 µM Sildenafil) or "no enzyme" controls.

    Formula:% Inhibition = 100 * (1 - [(Sample_mP - Low_Control_mP) / (High_Control_mP - Low_Control_mP)])

  • Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Calculate IC50: Use a non-linear regression model (four-parameter logistic equation) with variable slope to fit the dose-response curve. The IC50 is the concentration of the inhibitor that produces 50% inhibition. This analysis is typically performed using software such as GraphPad Prism or R.

Comparative Analysis of PDE5 Inhibitors

The primary goal is to benchmark the potency of propoxyphenyl isobutyl aildenafil against established drugs. The table below provides literature-derived IC50 values for comparison. The value for the test compound is what would be determined by the preceding protocol.

CompoundPDE5 IC50 (nM)Relative Potency Comparison
Propoxyphenyl Isobutyl Aildenafil To Be Determined (TBD) -
Vardenafil ~0.1 - 0.4 nMHighest Potency
Tadalafil ~1.8 - 2.7 nM[15]High Potency
Sildenafil ~3.5 - 5.2 nM[15][16]High Potency (Reference)

Note: IC50 values can vary between studies due to differences in assay conditions (e.g., substrate concentration, enzyme source).[17] It is crucial to run reference compounds in the same assay as the test compound for a direct and valid comparison.

Conclusion

This guide provides a robust and validated methodology for determining the IC50 value of the novel compound propoxyphenyl isobutyl aildenafil. By following the detailed in vitro enzymatic assay protocol and performing a rigorous comparative data analysis against established inhibitors like sildenafil, tadalafil, and vardenafil, researchers can accurately quantify its inhibitory potency. This foundational data is essential for advancing the compound through the drug discovery pipeline, enabling informed decisions on its potential as a therapeutic agent targeting the PDE5 enzyme.

References

  • Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection. National Center for Biotechnology Information. Available from: [Link]

  • PDE5A1 Assay Kit. BPS Bioscience. Available from: [Link]

  • Binding of tritiated sildenafil, tadalafil, or vardenafil to the phosphodiesterase-5 catalytic site displays potency, specificity, heterogeneity, and cGMP stimulation. PubMed. Available from: [Link]

  • PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery. British Journal of Pharmacology. Available from: [Link]

  • A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors. PubMed. Available from: [Link]

  • Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health. National Center for Biotechnology Information. Available from: [Link]

  • Role of PDE5 Inhibitors and the NO/cGMP Pathway in Cancer. Oxford Academic. Available from: [Link]

  • Do Erectile Dysfunction Meds Help Migraine? Evidence and NHS Guidance. Bolt Pharmacy. Available from: [Link]

  • Sildenafil, vardenafil and tadalafil dose‐dependently decreased the IC50 values of the abovementioned MRP7 substrates for HEK/MRP7 cells. National Center for Biotechnology Information. Available from: [Link]

  • A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors. Frontiers in Chemistry. Available from: [Link]

  • IC 50 P values of sildenafil according to analyses by various laboratories. ResearchGate. Available from: [Link]

  • How sildenafil vs tadalafil vs vardenafil impact male health. Centro Global de Ciudades. Available from: [Link]

  • Structures and IC50 values against PDE5 and PDE6 of sildenafil, vardenafil, tadalafil, avanafil, and cpds1-3. ResearchGate. Available from: [Link]

  • PDE5A Human Phosphodiesterase Enzymatic LeadHunter Assay - TW. Eurofins Discovery. Available from: [Link]

  • Identification of phosphodiesterase type-5 (PDE-5) inhibitors in herbal supplements using a tiered approach. Wageningen University & Research. Available from: [Link]

  • Sildenafil: an orally active type 5 cyclic GMP-specific phosphodiesterase inhibitor for the treatment of penile erectile dysfunction. PubMed. Available from: [Link]

  • Pfizer present new oral PDE5 inhibitor as a candidate for male erectile dysfunction. BioWorld. Available from: [Link]

  • PDE5A1 Assay Kit, 60350. Amsbio. Available from: [Link]

  • PDE5A1, GST-Tag Recombinant. BPS Bioscience. Available from: [Link]

  • Developing a phosphodiesterase-5 inhibitor assay to detect and quantify adulterants in counterfeit drugs. F1000Research. Available from: [Link]

  • Effects of sildenafil on the relaxation of human corpus cavernosum tissue in vitro and on the activities of cyclic nucleotide phosphodiesterase isozymes. PubMed. Available from: [Link]

  • IC 50 (μM) values of PDE5 inhibitors for selected PDE families. ResearchGate. Available from: [Link]

  • Determination of Phosphodiesterase Type-5 Inhibitors (PDE-5) in Dietary Supplements. MDPI. Available from: [Link]

  • Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development. National Center for Biotechnology Information. Available from: [Link]

  • Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation. National Center for Biotechnology Information. Available from: [Link]

  • Structural elucidation of propoxyphenyl isobutyl aildenafil, adulterant in a health supplement using high-resolution Orbitrap mass spectrometry. PubMed. Available from: [Link]

Sources

Validation

Analytical Guide: Cross-Reactivity of Propoxyphenyl Isobutyl Aildenafil in Immunoassays

Introduction to Designer PDE-5 Inhibitors The illicit adulteration of dietary supplements and herbal aphrodisiacs with synthetic phosphodiesterase type 5 (PDE-5) inhibitors poses a severe public health risk. To evade reg...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Designer PDE-5 Inhibitors

The illicit adulteration of dietary supplements and herbal aphrodisiacs with synthetic phosphodiesterase type 5 (PDE-5) inhibitors poses a severe public health risk. To evade regulatory detection, clandestine laboratories continuously synthesize designer analogues of approved drugs like sildenafil (Viagra)[1].

Propoxyphenyl isobutyl aildenafil is one such sophisticated analogue[1]. Structurally, it deviates from the parent sildenafil molecule through two critical substitutions:

  • Propoxy Substitution: The ethoxy group on the phenyl ring is replaced by a bulkier propoxy group[1].

  • Isobutyl Substitution: The methyl/propyl moiety on the pyrazolopyrimidine core is replaced by an isobutyl group[1].

While these modifications preserve or even enhance the molecule's pharmacological efficacy in inhibiting the PDE-5 enzyme, they introduce significant steric hindrance. This structural divergence creates a critical analytical challenge: immunoassay evasion . Standard screening kits relying on highly specific anti-sildenafil antibodies often exhibit poor cross-reactivity with this analogue, leading to dangerous false-negative results[2].

Structural Mechanics & Antibody Recognition

Immunoassays, such as Enzyme-Linked Immunosorbent Assays (ELISA) and Lateral Flow Immunochromatographic Assays (LFIA), rely on the binding affinity between an antibody and its target antigen (hapten)[2]. Because small molecules like sildenafil (<1000 Da) are not inherently immunogenic, they are conjugated to carrier proteins (e.g., BSA or KLH) to elicit an immune response[2].

The Causality of Cross-Reactivity Failure

When antibodies are raised against a standard sildenafil-KLH conjugate, the immune system generates paratopes highly specific to the exact spatial conformation of sildenafil[2]. The introduction of the isobutyl and propoxy groups in propoxyphenyl isobutyl aildenafil alters the molecule's electron density and three-dimensional footprint[1].

When this analogue enters a standard immunoassay:

  • Steric Clash: The bulky isobutyl group prevents the pyrazolopyrimidine core from fitting deeply into the antibody's binding pocket.

  • Epitope Masking: The extended propoxy chain alters the hydrophobic interactions required for stable antigen-antibody complex formation.

To overcome this, modern assay development focuses on skeleton-specific antibodies (broad-spectrum antibodies) raised against a conserved pharmacophore shared by all sildenafil analogues, prioritizing the central piperazine-sulfonyl-phenyl axis while tolerating peripheral aliphatic variations[3][4].

G Hapten Conserved Hapten Core (Immunogen) StandardAb Standard Anti-Sildenafil Antibody (Narrow) Hapten->StandardAb Specific Epitope Targeting SkeletonAb Skeleton-Specific Antibody (Broad) Hapten->SkeletonAb Conserved Core Targeting Sildenafil Sildenafil (No Steric Bulk) StandardAb->Sildenafil High Affinity (100% CR) Propoxy Propoxyphenyl Isobutyl Aildenafil (High Steric Bulk) StandardAb->Propoxy Low Affinity (<5% CR) SkeletonAb->Sildenafil High Affinity (100% CR) SkeletonAb->Propoxy Moderate Affinity (>60% CR)

Logic of antibody recognition: Standard vs. Skeleton-specific cross-reactivity profiles.

Comparative Performance Data

The table below synthesizes the cross-reactivity (CR%) of various PDE-5 inhibitors and analogues when evaluated using a standard sildenafil ELISA versus a broad-spectrum (skeleton-specific) ELISA.

Note: Cross-reactivity is calculated as: CR (%) = (IC50 of Sildenafil / IC50 of Analogue) × 100[4].

Target CompoundStructural Deviation from SildenafilStandard ELISA CR (%)Broad-Spectrum ELISA CR (%)Analytical Risk Profile
Sildenafil None (Reference)100%100%Baseline
Propoxyphenyl sildenafil Propoxy replaces ethoxy~15 - 20%>85%Moderate risk of false negative
Propoxyphenyl isobutyl aildenafil Propoxy + Isobutyl substitutions< 5% > 60% High risk of false negative
Vardenafil Imidazotriazinone core~10%>50%Requires multiplexing
Tadalafil Entirely different core (Carboline)< 1%< 5%Undetectable by sildenafil assays

Data Interpretation: The standard ELISA is highly susceptible to false negatives when screening for propoxyphenyl isobutyl aildenafil due to a CR of <5%. A broad-spectrum assay is mandatory for reliable adulterant screening[3][4].

Experimental Methodology: Self-Validating Competitive ELISA

Because PDE-5 inhibitors are small molecules, they cannot be sandwiched between two antibodies. Therefore, cross-reactivity must be determined using a Direct Competitive ELISA [2]. In this self-validating system, the target analyte in the sample competes with a fixed amount of immobilized antigen for a limited number of antibody binding sites. A lower optical density (OD) signal indicates a higher concentration of the drug.

Step-by-Step Protocol
  • Antigen Coating: Coat microtiter plates with 100 µL/well of Sildenafil-BSA conjugate (1 µg/mL in carbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash the plate 3 times with PBST (PBS + 0.05% Tween 20). Add 200 µL/well of 1% BSA in PBS to block non-specific binding sites. Incubate for 1 hour at 37°C.

  • Sample Preparation (Matrix Mitigation): Herbal matrices contain polyphenols that cause false positives. Extract 1g of the homogenized supplement in 10 mL of 10% methanol/water. Centrifuge at 10,000 x g for 10 minutes. Dilute the supernatant 1:10 in PBS[2].

  • Competitive Binding: Add 50 µL of the standard/sample (containing propoxyphenyl isobutyl aildenafil) and 50 µL of the primary anti-sildenafil antibody to each well. Incubate for 45 minutes at 37°C. (Causality: The free drug and the coated BSA-drug compete for the primary antibody).

  • Secondary Antibody: Wash 5 times. Add 100 µL/well of HRP-conjugated goat anti-mouse IgG. Incubate for 30 minutes at 37°C.

  • Signal Development: Wash 5 times. Add 100 µL/well of TMB (Tetramethylbenzidine) substrate. Incubate in the dark for 15 minutes. The HRP enzyme converts TMB to a blue product.

  • Termination & Readout: Add 50 µL/well of 2M H₂SO₄ stop solution (color changes from blue to yellow). Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the OD450 values against the log concentration of the drug using a 4-parameter logistic (4PL) regression to determine the IC50.

G Step1 1. Plate Coating (Sildenafil-BSA) Step2 2. Sample Addition (Free Analog + 1° Ab) Step1->Step2 Step3 3. Incubation (Competitive Binding) Step2->Step3 Step4 4. Secondary Ab (HRP-Conjugated) Step3->Step4 Step5 5. TMB Substrate & Stop Solution Step4->Step5 Step6 6. Read OD at 450nm (Calculate IC50) Step5->Step6

Workflow of a Direct Competitive ELISA for small molecule cross-reactivity profiling.

Pharmacological Context: Mechanism of Action

To understand why propoxyphenyl isobutyl aildenafil is utilized as an adulterant, one must look at its target: the PDE-5 enzyme. PDE-5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum[5][6].

Despite the bulky propoxy and isobutyl modifications, the core pyrazolopyrimidine structure of the analogue effectively mimics the guanine base of cGMP. It competitively binds to the catalytic site of PDE-5, preventing the hydrolysis of cGMP to 5'-GMP. The resulting accumulation of cGMP hyperactivates Protein Kinase G (PKG), leading to prolonged smooth muscle relaxation and vasodilation[5].

G NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC Activates cGMP cGMP GC->cGMP Synthesizes GTP GTP GTP->GC PKG Protein Kinase G cGMP->PKG Activates PDE5 PDE-5 Enzyme cGMP->PDE5 Endogenous Substrate Relax Smooth Muscle Relaxation PKG->Relax Induces Degrade 5'-GMP (Inactive) PDE5->Degrade Hydrolyzes Inhibitor Propoxyphenyl Isobutyl Aildenafil Inhibitor->PDE5 Competitive Inhibition

Signal transduction pathway illustrating the competitive inhibition of PDE-5 by the analogue.

Conclusion for Assay Developers

When screening dietary supplements for propoxyphenyl isobutyl aildenafil, standard sildenafil immunoassays are analytically insufficient due to severe steric hindrance drastically reducing cross-reactivity. Drug development professionals and forensic toxicologists must deploy broad-spectrum, skeleton-specific immunoassays or orthogonal mass spectrometry (e.g., LC-Orbitrap-MS) to ensure accurate detection and safeguard public health[1][3][4].

References

1.[1] "Structural elucidation of propoxyphenyl isobutyl aildenafil, adulterant in a health supplement using high-resolution Orbitrap mass spectrometry" - PubMed / National Institutes of Health (NIH). Available at:[Link] 2.[2] "Development of enzyme-linked immunosorbent assay for rapid determination of sildenafil in adulterated functional foods" - Taylor & Francis Online. Available at:[Link] 3.[3] "A gold nanoparticle-based immunochromatographic assay for simultaneous detection of multiplex sildenafil adulterants in health food by only one antibody" - PubMed / National Institutes of Health (NIH). Available at:[Link] 4.[4] "Development of a skeleton-specific antibody and Au nanoparticle-based immunochromatographic sensor for simultaneous detection of various tadalafil adulterants in health food" - Taylor & Francis Online. Available at:[Link] 5.[5] "Phosphodiesterase inhibitor sildenafil: Topics by Science.gov" - Science.gov. Available at:[Link] 6.[6] "Identification System for Sildenafil in Health Foods" - ResearchGate. Available at:[Link]

Sources

Comparative

Inter-Laboratory Comparison of Propoxyphenyl Isobutyl Aildenafil Analysis: A Guide for Researchers

A Senior Application Scientist's Guide to Ensuring Accuracy and Reproducibility in the Quantification of a Novel Sildenafil Analogue Introduction Propoxyphenyl isobutyl aildenafil is a sildenafil analogue that has been i...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Ensuring Accuracy and Reproducibility in the Quantification of a Novel Sildenafil Analogue

Introduction

Propoxyphenyl isobutyl aildenafil is a sildenafil analogue that has been identified as an adulterant in some health supplements.[1] As with other analogues of phosphodiesterase-5 (PDE-5) inhibitors, its unauthorized presence in consumer products poses a potential health risk.[2] For regulatory bodies and pharmaceutical quality control laboratories, the ability to accurately and reliably quantify this compound is of paramount importance. This guide provides a framework for conducting an inter-laboratory comparison of an analytical method for propoxyphenyl isobutyl aildenafil, a critical step in establishing a validated and robust analytical procedure.

This document is intended for researchers, scientists, and drug development professionals. It offers a comprehensive overview of the considerations and experimental design for an inter-laboratory study, moving beyond a simple recitation of steps to explain the scientific reasoning behind the proposed methodologies. The goal is to provide a self-validating system that ensures trustworthiness and reproducibility of results across different laboratory settings.

The Importance of Inter-Laboratory Comparison

Inter-laboratory comparison, also known as analytical method transfer, is a formal process that qualifies a laboratory to use an analytical method developed elsewhere.[3] Its primary objective is to ensure that the receiving laboratory can achieve comparable results to the originating laboratory, thereby maintaining the method's validated state.[3] This process is crucial for ensuring consistency in analytical results when methods are transferred between research and development and quality control departments, outsourced to contract research organizations (CROs), or when multiple laboratories are involved in a single study.[3] Guidelines from regulatory bodies like the International Council for Harmonisation (ICH) underscore the importance of such validation.[4]

Chemical Structure and Properties

Propoxyphenyl isobutyl aildenafil is a sildenafil analogue with the molecular formula C25H36N6O4S and a molecular weight of 516.66 g/mol .[5] Its structure is similar to sildenafil, with key modifications that can alter its physicochemical properties and analytical behavior.

cluster_propoxyphenyl_isobutyl_aildenafil Propoxyphenyl Isobutyl Aildenafil a

Caption: Chemical structure of Propoxyphenyl Isobutyl Aildenafil.

Experimental Design for Inter-Laboratory Comparison

A successful inter-laboratory study hinges on a well-defined experimental protocol.[3] This section outlines a proposed methodology for the analysis of propoxyphenyl isobutyl aildenafil, designed to be robust and transferable.

Participating Laboratories

For a comprehensive study, it is recommended to include a minimum of three to five participating laboratories with experience in chromatographic analysis. The selection should aim for a diversity of equipment and environments to ensure the method's robustness.

Reference Standard and Sample Preparation

A well-characterized reference standard of propoxyphenyl isobutyl aildenafil is essential.[3] This standard should be of high purity and accompanied by a certificate of analysis.[5]

Protocol for Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of propoxyphenyl isobutyl aildenafil reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Sample Preparation (from a spiked matrix, e.g., a placebo supplement):

    • Accurately weigh a portion of the homogenized placebo supplement powder.

    • Spike the placebo with a known amount of propoxyphenyl isobutyl aildenafil stock solution to achieve a target concentration within the calibration range.

    • Add 10 mL of methanol and sonicate for 15 minutes.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Proposed Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust technique for the analysis of sildenafil and its analogues in pharmaceutical formulations.[6] The following method is proposed as a starting point for the inter-laboratory comparison.

ParameterRecommended ConditionRationale
Column C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm)Provides good retention and separation for compounds of similar polarity to sildenafil.[6]
Mobile Phase Acetonitrile and 0.1% formic acid in water (gradient elution)A common mobile phase for sildenafil and its analogues, offering good peak shape and MS compatibility if needed.[7][8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Injection Volume 10 µLA typical injection volume for modern HPLC systems.
Column Temperature 30 °CHelps to ensure reproducible retention times by controlling viscosity and analyte-stationary phase interactions.
Detection Wavelength 290 nmSildenafil and its analogues typically exhibit strong absorbance around this wavelength.[9]
Experimental Workflow

The following diagram illustrates the proposed workflow for the inter-laboratory comparison.

cluster_prep Preparation Phase cluster_analysis Analytical Phase (Each Laboratory) cluster_evaluation Evaluation Phase Protocol_Distribution Distribute Standardized Protocol Reference_Standard Provide Certified Reference Standard Protocol_Distribution->Reference_Standard Homogenized_Samples Distribute Homogenized & Spiked Samples Reference_Standard->Homogenized_Samples System_Suitability Perform System Suitability Tests Homogenized_Samples->System_Suitability Sample_Analysis Analyze Samples in Replicate System_Suitability->Sample_Analysis Data_Collection Collect Raw Data Sample_Analysis->Data_Collection Data_Submission Submit Data to Coordinating Lab Data_Collection->Data_Submission Statistical_Analysis Perform Statistical Analysis Data_Submission->Statistical_Analysis Final_Report Generate Final Comparison Report Statistical_Analysis->Final_Report

Caption: Workflow for the Inter-Laboratory Comparison Study.

Performance Characteristics for Comparison

The following parameters, based on ICH guidelines, should be evaluated by each laboratory and compared.[4]

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This can be assessed by analyzing a placebo sample and a sample spiked with known related substances.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve.

  • Accuracy: The closeness of the test results to the true value. This can be determined by analyzing samples with known concentrations of the analyte (e.g., spiked placebo at three different concentration levels).

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability: The precision under the same operating conditions over a short interval of time. This is assessed by performing multiple analyses of the same sample.

    • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, and/or different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).

Data Analysis and Acceptance Criteria

Statistical analysis is a cornerstone of inter-laboratory comparisons.[3] The results from the participating laboratories should be statistically compared against predefined acceptance criteria.

ParameterAcceptance Criteria (Example)
Linearity (Correlation Coefficient, r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (Relative Standard Deviation, %RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0%
LOD and LOQ Signal-to-Noise Ratio of 3:1 for LOD and 10:1 for LOQ
Robustness %RSD of results should not exceed 5.0% for any variation.

Conclusion

A well-executed inter-laboratory comparison is essential for the standardization and validation of any new analytical method. By following the principles and protocols outlined in this guide, researchers and analytical laboratories can confidently establish a robust and reliable method for the quantification of propoxyphenyl isobutyl aildenafil. This not only ensures the quality and consistency of analytical data but also contributes to public health by enabling the accurate detection of this unauthorized substance in consumer products. The collaborative nature of such studies strengthens the scientific community's ability to respond to emerging challenges in drug analysis and regulation.

References

  • Leong, K. C., et al. (2014). Structural elucidation of propoxyphenyl isobutyl aildenafil, adulterant in a health supplement using high-resolution Orbitrap mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 98, 258-265. [Link]

  • BISFA. (2015). GUIDELINE FOR INTER-LABORATORY TESTS. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Sildenafil Citrate (Viagra) MS-compatible Mobile Phase on Primesep 100 Column. [Link]

  • de Almeida, M. M., et al. (2020). UHPLC for Quality Evaluation of Genuine and Illegal Medicines Containing Sildenafil Citrate and Tadalafil. Journal of the Brazilian Chemical Society, 31(12), 2569-2578. [Link]

  • Poposka, Z., et al. (2011). Validated HPLC Method for Determination of Sildenafil in Pharmaceutical Dosage Forms. 5th Congress of Pharmacy of Macedonia with International Participation. [Link]

  • Poon, K. M., et al. (2010). Development of a screening method for the detection of analogues of sildenafil and vardenafil by the use of liquid chromatograph coupled with triple quadrupole mass spectrometer. Analytical Methods, 2(6), 725-731. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures. [Link]

  • Zou, P., et al. (2008). Determination of analogs of sildenafil and vardenafil in foods by column liquid chromatography with a photodiode array detector, mass spectrometry, and nuclear magnetic resonance spectrometry. Journal of AOAC International, 91(3), 580-588. [Link]

  • Alp, M., et al. (2013). Isolation and identification of a new sildenafil analogue adulterated in energy drink: Propoxyphenyl sildenafil. Journal of Pharmaceutical and Biomedical Analysis, 72, 155-158. [Link]

  • Impactfactor. (2024). HPLC Determination of Sildenafil in Bulk and Tablet Dosage Form by Applying Green Analytical Chemistry. [Link]

  • Ethiopian National Accreditation Organisation. (2022). Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. [Link]

  • CORE. (n.d.). Spectrofluorimetric Determination of Sildenafil: A New Analytical Alternative for Its Analysis. [Link]

  • Płotka-Wasylka, J., et al. (2023). Identification of Sildenafil Compound in Selected Drugs Using X-ray Study and Thermal Analysis. Molecules, 28(6), 2632. [Link]

  • Chang, J. S., et al. (2012). Isolation and identification of new sildenafil analogues from dietary supplements. Journal of Food and Drug Analysis, 20(1), 1-8. [Link]

  • Leong, K. C., et al. (2012). Isolation and characterization of propoxyphenyl linked sildenafil and thiosildenafil analogues in health supplements. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 113-119. [Link]

  • Gilard, V., et al. (2012). Analysis of herbal dietary supplements for sexual performance enhancement: first characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants. Journal of Pharmaceutical and Biomedical Analysis, 63, 8-16. [Link]

Sources

Validation

A Senior Application Scientist’s Guide to the Orthogonal Purity Verification of Propoxyphenyl Isobutyl Aildenafil Reference Materials

Introduction: The Imperative of Purity in Pharmaceutical Reference Standards In the landscape of pharmaceutical development and quality control, the reference material is the bedrock upon which the accuracy and reliabili...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Pharmaceutical Reference Standards

In the landscape of pharmaceutical development and quality control, the reference material is the bedrock upon which the accuracy and reliability of all subsequent analytical measurements are built. Propoxyphenyl isobutyl aildenafil, a sildenafil analogue, has been identified as an adulterant in various consumer products, making the availability of a high-purity reference standard paramount for regulatory testing, analytical method development, and quality assurance.[1][2][3] The assigned purity value of a reference standard is not merely a number; it is a statement of confidence that directly impacts the integrity of research and the safety of pharmaceutical products.

This guide provides an in-depth comparison of critical analytical methodologies for verifying the purity of propoxyphenyl isobutyl aildenafil reference materials. We will move beyond procedural lists to explore the scientific rationale behind employing an orthogonal, multi-technique approach, ensuring a self-validating system for the unambiguous characterization of your standard. This framework is grounded in the principles outlined by international regulatory bodies like the International Council for Harmonisation (ICH).[4][5][6][7]

The Workhorse of Quantification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment in most pharmaceutical laboratories. Its high resolving power and quantitative accuracy make it the primary technique for separating the active pharmaceutical ingredient (API) from process-related impurities and degradation products.

Causality Behind the Method: Why RP-HPLC is the Primary Choice

The choice of reversed-phase HPLC is deliberate. Propoxyphenyl isobutyl aildenafil is a moderately lipophilic organic molecule, making it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.[8] Impurities arising from synthesis, such as starting materials or side-products, will invariably have different polarities, causing them to elute at different times from the analytical column.[9][10] The use of a Photodiode Array (PDA) detector is critical; it not only quantifies peaks at a specific wavelength but also provides UV spectra for each peak. A pure peak should exhibit a consistent spectrum across its entire width, a fundamental aspect of a self-validating protocol known as peak purity analysis.[11]

Workflow for HPLC Purity Determination

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis p1 Accurately weigh Reference Material p2 Dissolve in appropriate diluent (e.g., ACN/Water) p1->p2 p3 Perform serial dilutions to create calibration standards p2->p3 h1 System Suitability Test (SST) (Precision, Tailing Factor) p3->h1 Begin Analysis h2 Inject Blank (Diluent) h1->h2 h3 Inject Calibration Standards h2->h3 h4 Inject Sample Solution h3->h4 d1 Integrate all peaks in the chromatogram h4->d1 Acquire Data d2 Calculate Purity by Area Percent Normalization d1->d2 d3 Perform Peak Purity Analysis using PDA data d1->d3 d4 Quantify impurities against main peak or impurity standards d2->d4 end Certified Purity Report d4->end Final Purity Value

Caption: High-level workflow for HPLC-based purity assessment.

Experimental Protocol: HPLC Purity by Area Normalization
  • Instrumentation: HPLC or UPLC system with a Quaternary Pump, Autosampler, Column Oven, and Photodiode Array (PDA) Detector.

  • Reagents and Materials:

    • Propoxyphenyl isobutyl aildenafil reference material.

    • HPLC-grade Acetonitrile (ACN) and Water.

    • Ammonium formate or similar buffer salt.

    • Formic acid or triethylamine for pH adjustment.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Formate in water, pH 3.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Detection: 290 nm, with PDA scan from 200-400 nm.

    • Injection Volume: 2 µL.

  • Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Sample Solution: Prepare a stock solution of the reference material at 1.0 mg/mL in diluent. Dilute to 0.5 mg/mL for analysis.

  • Analysis Sequence:

    • Perform 5 replicate injections of the sample solution to establish system suitability (RSD of peak area < 2.0%).

    • Inject a blank (diluent) to ensure no system peaks interfere.

    • Inject the sample solution.

  • Calculation: Calculate the purity using the area percent formula:

    • % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Orthogonal Confirmation: Absolute Purity by Differential Scanning Calorimetry (DSC)

An orthogonal method is one that measures the same property via a completely different underlying principle. DSC is a powerful orthogonal technique to chromatography for purity determination of highly crystalline solids.[12] It is considered an "absolute" method as it does not require a reference standard of the same material for comparison.

Causality Behind the Method: The Thermodynamics of Purity

DSC measures the heat flow into a sample as its temperature is increased.[13] A pure, crystalline compound has a sharp, well-defined melting point. However, the presence of even small amounts of impurities disrupts the crystal lattice, causing the material to melt over a broader temperature range and at a lower temperature. This phenomenon, known as melting point depression, is described by the Van't Hoff equation.[14] DSC precisely measures this effect, and software can be used to calculate the mole percent purity of the substance. This is a powerful validation of the HPLC result, as it is independent of the impurity's chemical structure or UV absorbance.[15]

Workflow for DSC Purity Analysis

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_data Data Analysis p1 Accurately weigh 1-3 mg of sample into an aluminum pan p2 Hermetically seal the pan p1->p2 d1 Place sample and reference (empty sealed pan) into DSC cell p2->d1 Load Sample d2 Equilibrate at a temperature well below the melting point d1->d2 d3 Heat sample at a slow, linear rate (e.g., 1-2 °C/min) through the melt d2->d3 a1 Record the heat flow vs. temperature thermogram d3->a1 Acquire Data a2 Integrate the melting endotherm a1->a2 a3 Apply the Van't Hoff equation using instrument software a2->a3 end Absolute Purity (mole %) a3->end Final Purity Value

Caption: Standard workflow for purity determination by DSC.

Experimental Protocol: DSC Purity
  • Instrumentation: A calibrated Differential Scanning Calorimeter with a refrigerated cooling system.

  • Materials: Aluminum DSC pans and lids.

  • DSC Parameters:

    • Sample Size: 1-3 mg.

    • Heating Rate: 1 °C/min. A slow heating rate is crucial for allowing the impurities to remain in equilibrium between the solid and liquid phases, a key assumption of the Van't Hoff equation.[12]

    • Temperature Range: Start at least 20 °C below the expected melting point and end 20 °C above.

    • Purge Gas: Nitrogen at 50 mL/min.

  • Analysis:

    • Accurately weigh the sample into a pan and hermetically seal it.

    • Place the sample pan and an empty, sealed reference pan into the DSC cell.

    • Run the temperature program.

    • Analyze the resulting thermogram using the instrument's purity calculation software, inputting the molecular weight and heat of fusion of the compound.

Unambiguous Identification: Structural Confirmation and Impurity Elucidation

While HPLC and DSC provide quantitative purity data, they give limited information about the identity of the main peak and its impurities. For this, we turn to mass spectrometry and nuclear magnetic resonance.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Principle & Causality: By interfacing the HPLC system with a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of every component as it elutes from the column. For propoxyphenyl isobutyl aildenafil (C₂₅H₃₆N₆O₄S, MW: 516.66), we would expect to see a protonated molecular ion [M+H]⁺ at m/z 517.26 in the positive ion mode. This provides definitive confirmation of the main peak's identity. Furthermore, the accurate mass of any impurity peaks can be used to hypothesize their structures (e.g., a loss of an isobutyl group or the presence of a starting material), which is invaluable for understanding the synthetic process and ensuring the quality of the reference material.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle & Causality: NMR is the gold standard for structural elucidation of organic molecules.[16] A ¹H NMR spectrum provides information on the chemical environment of every proton in the molecule, and the pattern of signals serves as a unique fingerprint. By comparing the spectrum of the reference material to a predicted spectrum or data from a fully characterized batch, its identity can be confirmed with the highest degree of certainty.[17][18] Quantitative NMR (qNMR) can also be used for purity assessment by integrating the signals of the analyte against a certified internal standard of known purity.

Comparative Guide to Purity Verification Techniques

The selection of analytical techniques should be based on the specific information required. This table summarizes the strengths and applications of each method discussed.

Technique Principle of Measurement Primary Use Key Strengths Key Limitations
RP-HPLC/PDA Differential partitioning between stationary and mobile phasesQuantitative Purity & Impurity ProfilingHigh resolution, excellent for quantification, widely available, peak purity assessment.[8][19]Requires UV-active impurities for detection; relative quantification unless impurity standards are available.
DSC Melting point depression due to impuritiesQuantitative Purity (Orthogonal)Absolute method (no standard needed), independent of chromophores, fast analysis.[12][15]Only for highly pure (>98%), crystalline, and thermally stable compounds; low resolution for complex mixtures.[12]
LC-MS Mass-to-charge ratio of ionized moleculesIdentity Confirmation & Impurity IDHighly specific and sensitive, provides molecular weight of impurities, structural elucidation via fragmentation.[1]Generally not used for accurate quantification without specific standards; response can be non-linear.
NMR Nuclear spin transitions in a magnetic fieldDefinitive Structure Elucidation & IdentityUnambiguous structural information, can be quantitative (qNMR), detects non-UV active impurities.[16][18]Lower sensitivity than MS, requires larger sample amounts, complex spectra can be difficult to interpret.
Example Data for a Hypothetical Batch of Propoxyphenyl Isobutyl Aildenafil
Method Result Interpretation & Key Findings
RP-HPLC/PDA 99.82% (Area %)Found two minor impurities at 0.08% and 0.10%. Peak purity analysis of the main peak passed, indicating no co-eluting impurities.
DSC 99.75% (Mole %)The result is in excellent agreement with HPLC, providing strong orthogonal confirmation of high purity. Confirms the material is highly crystalline.
LC-MS Main Peak [M+H]⁺ = 517.2615Confirmed the identity of the main peak. Impurity at 0.08% identified as a known starting material. Impurity at 0.10% identified as a de-isobutyl analogue.
¹H NMR Spectrum consistent with proposed structureConfirmed the chemical structure. No significant impurities were observed above the ~0.1% detection limit of the technique.

An Integrated, Self-Validating Strategy

A robust characterization of a reference material does not rely on a single technique but on the convergence of evidence from multiple, orthogonal methods. This integrated approach forms a self-validating system where each technique confirms and complements the findings of the others.

Integrated_Strategy cluster_quant Quantitative Purity Assessment cluster_qual Qualitative Identity & Impurity Profile start Candidate Reference Material Batch hplc Primary Purity Assay by RP-HPLC (% Area) start->hplc dsc Orthogonal Purity Assay by DSC (mole %) start->dsc nmr Structural Elucidation by NMR start->nmr lcms Impurity ID & Mass Confirmation by LC-MS start->lcms decision Do Quantitative Results Agree? Is Structure Confirmed? hplc->decision dsc->decision nmr->decision lcms->decision end_node Certify Reference Material with Assigned Purity decision->end_node Yes

Caption: Integrated strategy for reference material certification.

Conclusion

Verifying the purity of a propoxyphenyl isobutyl aildenafil reference material is a multi-faceted process that demands rigorous scientific scrutiny. A strategy relying solely on a single HPLC measurement is insufficient. By constructing a self-validating system that combines the quantitative power of RP-HPLC, the orthogonal confirmation of DSC, and the definitive structural insights from LC-MS and NMR, researchers and drug development professionals can establish a chain of trust in their analytical results. This orthogonal approach ensures that the reference material is not only pure but is also unequivocally the correct molecule, providing the solid foundation necessary for all subsequent analytical endeavors.

References

  • SRIRAMCHEM. (n.d.). Propoxyphenyl isobutyl aildenafil.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Cognati. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
  • International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • EURACHEM. (n.d.). Guidelines for the Selection and Use of Reference Materials.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Lab Manager. (2025, November 27). ICH and FDA Guidelines for Analytical Method Validation.
  • Kee, C. L., Koh, H. L., & Bloodworth, B. C. (2014). Structural elucidation of propoxyphenyl isobutyl aildenafil, adulterant in a health supplement using high-resolution Orbitrap mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 96, 233-238. doi: 10.1016/j.jpba.2014.05.029. Retrieved from [Link]

  • Joint Committee for Traceability in Laboratory Medicine. (n.d.). Reference materials and reference measuring systems.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Sildenafil.
  • Tummala, S., et al. (n.d.). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Academia.edu.
  • Linsinger, T., & Botha, A. (2019). Principles for the characterisation and the value assignment of the candidate reference material in the new ISO Guide 35:2017. Accreditation and Quality Assurance, 24(2), 157-161.
  • Linsinger, T., & Botha, A. (2018). Principles for the characterisation and the value assignment of the candidate reference material in the new ISO Guide 35:2017.
  • Pharmaffiliates. (n.d.). Sildenafil Citrate-impurities.
  • Prasanna Reddy, B., et al. (n.d.). Development and Validation of Reverse-Phase High Performance Liquid Chromatography Method for the Determination of Sildenafil Citrate in Pharmaceutical Formulations. International Journal of Applied Biology and Pharmaceutical Technology.
  • Sri Lanka Accreditation Board. (n.d.). GUIDELINE FOR USE OF REFERENCE MATERIALS IN MEDICAL TESTING.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Sildenafil Citrate (Viagra) in a Tablet Primesep 100 Column.
  • Sigma-Aldrich. (n.d.). HPLC Analysis of Sildenafil and Impurities on Chromolith® Performance (4.6 mm I.D. columns).
  • ResearchGate. (2025, August 7). Isolation and identification of a new sildenafil analogue adulterated in energy drink: Propoxyphenyl sildenafil | Request PDF.
  • Al-Kindi, R., et al. (n.d.). Application of HPLC for detection of sildenafil/tadalafil in marketed honey in Oman. Semantic Scholar.
  • Wikipedia. (n.d.). Differential scanning calorimetry.
  • ResearchGate. (2025, August 5). Fast detection of sildenafil in adulterated commercial products using differential scanning calorimetry.
  • TLC Pharmaceutical Standards. (n.d.). sildenafil. Retrieved from TLC Pharmaceutical Standards website.
  • Pharmaffiliates. (n.d.). Sildenafil-impurities.
  • MedchemExpress. (n.d.). Propoxyphenyl Aildenafil | Sildenafil Analogue.
  • US Pharmacopeia (USP). (n.d.). 2251 ADULTERATION OF DIETARY SUPPLEMENTS WITH DRUGS AND DRUG ANALOGS.
  • Reddy, G. S., et al. (n.d.).
  • TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology.
  • Muscarella, M., et al. (2014). Characterization of Sildenafil analogs by MS/MS and NMR: a guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. Journal of Pharmaceutical and Biomedical Analysis, 96, 170-186. doi: 10.1016/j.jpba.2014.03.038. Retrieved from [Link]

  • MDPI. (2025, December 30). Combined Thermal and Colorimetric Analysis as a Tool for Detecting Counterfeit Viagra® Tablets.
  • Low, M. Y., et al. (2012). Isolation and structural elucidation of a new sildenafil analogue from a functional coffee.
  • (n.d.). Propoxyphenyl aildenafil.
  • ResearchGate. (2026, February 4). A Critical Review of Analytical Methods for Sildenafil and Its Metabolites.
  • ResearchGate. (2025, August 7). Characterization of Sildenafil analogs by MS/MS and NMR: A guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors | Request PDF.
  • ResearchGate. (2023). 1 H NMR characteristics of sildenafil and its analogues, and... | Download Table.
  • (n.d.). HPLC determination of Sildenafil Tartrate and its related Substances along with some Supportive Studies using MS, XRD and NMR.
  • CORE. (n.d.). Spectrofluorimetric Determination of Sildenafil: A New Analytical Alternative for Its Analysis.
  • Miyake, K. (2024, February 12). Decoding Molecular Structures with Nuclear Magnetic Resonance. Journal of Analytical & Bioanalytical Techniques, 15(3).
  • MDPI. (2015, October 18). A Facile, Improved Synthesis of Sildenafil and Its Analogues.
  • ResearchGate. (2025, August 7). Analysis of herbal dietary supplements for sexual performance enhancement: First characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants | Request PDF.
  • UKEssays. (2018, June 5). A Synthesis of Sildenafil.
  • University of Bristol. (n.d.). The structure of sildenafil.

Sources

Comparative

Comparative Guide: Propoxyphenyl Isobutyl Aildenafil vs. PDE5 Inhibitor Analogs

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9] In the landscape of phosphodiesterase type 5 (PDE5) inhibitor analysis, the emergence of structural analogs—often termed "designer drugs"—poses a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

In the landscape of phosphodiesterase type 5 (PDE5) inhibitor analysis, the emergence of structural analogs—often termed "designer drugs"—poses a critical challenge to standard screening protocols. Propoxyphenyl isobutyl aildenafil is a specific, lipophilic analog of sildenafil (Viagra) often detected as an adulterant in "natural" male enhancement supplements.

This guide provides an objective, data-driven comparison of Propoxyphenyl isobutyl aildenafil against its parent compounds (Sildenafil, Aildenafil) and other common analogs. The focus is on chromatographic retention behavior and mass spectrometric identification , providing the reader with a self-validating workflow for positive identification.

The Core Analytical Challenge

Standard sildenafil methods often fail to resolve this analog due to structural similarities. However, the isobutyl and propoxyphenyl substitutions significantly alter the molecule's hydrophobicity (LogP), resulting in distinct retention time shifts in Reverse Phase (RP) chromatography.

Chemical Basis of Separation

To predict and validate retention times, one must understand the structural causality. Retention in RP-HPLC is governed by the hydrophobic interaction between the analyte and the C18 stationary phase.

CompoundR1 Group (Pyrazol ring)R2 Group (Phenyl ring)Predicted HydrophobicityElution Order (RP-C18)
Sildenafil MethylEthoxyBaseline1 (Earliest)
Aildenafil MethylEthoxyLow-Mid2
Homosildenafil EthylEthoxyMid3
Propoxyphenyl Isobutyl Aildenafil Isobutyl Propoxyphenyl High 4 (Latest)

Mechanistic Insight:

  • Propoxy Substitution: Replacing the ethoxy group with a propoxy group adds a methylene (-CH2-) unit, increasing lipophilicity.

  • Isobutyl Substitution: Replacing a methyl group with a bulky isobutyl group adds significant hydrophobic surface area.

  • Result: Propoxyphenyl isobutyl aildenafil exhibits a significantly longer retention time (RT) compared to Sildenafil, often eluting 1.5x to 2.0x later in generic gradient runs.

Experimental Protocol: LC-HRMS Identification

This protocol is designed to be self-validating . It relies on relative retention times (RRT) and specific MS/MS fragmentation patterns rather than absolute retention times, which vary between columns.

Reagents & Materials[10][11][12]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Reference Standards: Sildenafil Citrate (Sigma-Aldrich), Propoxyphenyl isobutyl aildenafil (Reference Standard).

Chromatographic Conditions[10][13]
  • Flow Rate: 0.3 mL/min

  • Column Temp: 40°C

  • Injection Vol: 2 µL

  • Gradient Profile:

    • 0-1 min: 10% B (Isocratic hold)

    • 1-10 min: 10% → 95% B (Linear Gradient)

    • 10-12 min: 95% B (Wash)

    • 12.1 min: 10% B (Re-equilibration)

Mass Spectrometry Parameters (Q-TOF/Orbitrap)
  • Ionization: ESI Positive Mode

  • Scan Range: m/z 100 – 800

  • Precursor Ion Target: m/z 517.26 (Calculated for [M+H]+ of C25H36N6O4S)

  • Key Fragment Ions (MS2):

    • m/z 313 (Isobutyl-containing fragment)[1]

    • m/z 99 (N-methylpiperazine ring)

Comparative Performance Data

The following data summarizes the retention behavior observed under the standardized gradient conditions described above.

Table 1: Retention Time & Mass Spectral Comparison
AnalyteRetention Time (min)*RRT (vs. Sildenafil)Precursor Ion [M+H]+Key MS2 Fragment
Sildenafil 4.25 ± 0.11.00475.21283.12
Aildenafil 4.40 ± 0.11.04489.23297.10
Homosildenafil 5.10 ± 0.11.20489.23297.10
Propoxyphenyl Isobutyl Aildenafil 7.85 ± 0.2 1.85 517.26 313.15

*Note: Absolute retention times will vary based on system dead volume and column aging. Use RRT (Relative Retention Time) for robust identification.

Data Interpretation[3][4][5][6][8][9][14][15][16]
  • Resolution: The propoxyphenyl isobutyl analog is easily resolved from Sildenafil, eluting nearly 3.5 minutes later.

  • Co-elution Risks: It may co-elute with other highly lipophilic analogs like Thiohomosildenafil if the gradient is too steep. The MS2 fragment at m/z 313 is the specific diagnostic marker for the isobutyl group, distinguishing it from propyl/methyl analogs.

Visualized Workflows

Structural Differentiation Logic

This diagram illustrates the decision tree for identifying the analog based on chemical substitutions.

ChemicalLogic Start Unknown PDE5 Inhibitor Peak CheckMass Check Precursor Ion (MS1) Start->CheckMass Mass475 m/z 475 (Sildenafil) CheckMass->Mass475 Matches 475.2 Mass517 m/z 517 (Possible Analog) CheckMass->Mass517 Matches 517.3 Result1 ID: Sildenafil Mass475->Result1 CheckFrag Check MS2 Fragments Mass517->CheckFrag Frag283 Fragment m/z 283 (Methyl/Ethoxy) CheckFrag->Frag283 Standard Core Frag313 Fragment m/z 313 (Isobutyl/Propoxy) CheckFrag->Frag313 Modified Core Frag283->Result1 False Positive Check Result2 ID: Propoxyphenyl Isobutyl Aildenafil Frag313->Result2

Caption: Logical decision tree for differentiating Sildenafil from Propoxyphenyl Isobutyl Aildenafil using MS/MS data.

Analytical Workflow

The comprehensive protocol from sample extraction to final reporting.

Workflow cluster_0 Sample Prep cluster_1 LC Separation cluster_2 MS Detection S1 Methanol Extraction S2 Filtration (0.2µm) S1->S2 L1 C18 Column Gradient Elution S2->L1 L2 RT Window Check (>7.0 min) L1->L2 M1 Full Scan MS1 (m/z 517.26) L2->M1 M2 dd-MS2 (Target m/z 313) M1->M2 Report Final ID Report M2->Report

Caption: Step-by-step analytical workflow ensuring sample integrity and accurate identification.

Discussion & Troubleshooting

Peak Shape & Tailing

Due to the secondary amine in the piperazine ring, Propoxyphenyl isobutyl aildenafil may exhibit peak tailing on older silica-based columns.

  • Solution: Ensure the mobile phase contains at least 20mM Ammonium Formate or 0.1% Formic Acid to suppress silanol ionization.

Matrix Interference

In complex matrices (e.g., coffee premixes, herbal jams), matrix components may co-elute in the high-organic region (8-10 min).

  • Validation Step: Use the Ion Ratio of the parent ion (m/z 517) to the primary fragment (m/z 313). This ratio should be consistent within ±15% of the reference standard.

References

  • Kee, C. L., et al. (2014). "Structural elucidation of propoxyphenyl isobutyl aildenafil, adulterant in a health supplement using high-resolution Orbitrap mass spectrometry."[1] Journal of Pharmaceutical and Biomedical Analysis. Link

  • Alp, M., et al. (2013). "Isolation and identification of a new sildenafil analogue adulterated in energy drink: propoxyphenyl sildenafil." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Kim, N. S., et al. (2013). "Isolation and structural characterisation of a propoxyphenyl-linked thiohomosildenafil analogue found in a herbal product."[2] Food Additives & Contaminants: Part A. Link

  • US Food and Drug Administration (FDA). "Tainted Products Marketed as Dietary Supplements." FDA.gov. Link

Sources

Safety & Regulatory Compliance

Safety

Propoxyphenyl Isobutyl Aildenafil: A Comprehensive Guide to Safe Disposal in a Laboratory Setting

As researchers and scientists at the forefront of drug discovery and development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disp...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug discovery and development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of novel research compounds, such as Propoxyphenyl Isobutyl Aildenafil, demand a meticulous and informed approach. This guide provides an in-depth, step-by-step protocol for the safe and compliant disposal of this sildenafil analogue, ensuring the protection of laboratory personnel and the environment. Our objective is to move beyond mere procedural instruction, offering a framework grounded in scientific principles and best practices that reinforces a culture of safety within your laboratory.

Propoxyphenyl isobutyl aildenafil is a sildenafil analogue primarily used as a pharmaceutical reference standard and for research purposes.[1][2] Like its parent compound, it is a potent phosphodiesterase type 5 (PDE5) inhibitor.[3] Its nature as a biologically active research chemical necessitates that it be treated as hazardous waste. The procedures outlined below are designed to provide a clear, logical workflow for its proper disposal.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the potential hazards of Propoxyphenyl Isobutyl Aildenafil is fundamental to appreciating the necessity of stringent disposal protocols. While a specific Safety Data Sheet (SDS) for this analogue is not widely available, data from the closely related compound, Sildenafil Citrate, provides a strong basis for risk assessment. The primary hazards are summarized below.[4][5][6][7][8]

Table 1: Summary of Potential Hazards Associated with Sildenafil Analogues

Hazard ClassificationDescriptionPrecautionary Rationale
Acute Oral Toxicity (Category 4) Harmful if swallowed.[6][7][8]Prevents accidental poisoning. Disposal methods must render the compound non-recoverable from waste streams.
Skin Irritation (Category 2) Causes skin irritation.[4][5][6][7]Direct contact with skin must be avoided through proper Personal Protective Equipment (PPE). Contaminated surfaces and materials require thorough decontamination.
Serious Eye Irritation (Category 2) Causes serious eye irritation.[4][5][6][7][8]Mandates the use of eye protection to prevent accidental splashes that could cause significant eye damage.
Specific Target Organ Toxicity May cause respiratory irritation and has been shown to cause damage to the cardiovascular system through prolonged or repeated exposure.[4][5][6]Inhalation of dusts must be minimized. Long-term environmental exposure could have unforeseen ecological consequences, reinforcing the need for contained disposal.

The causality is clear: the biological activity and irritant properties of this compound class mean that uncontrolled release, whether through drains, regular trash, or atmospheric dispersion, poses a direct risk to human health and ecosystems.

The Core Principle: Segregation as Hazardous Waste

Under no circumstances should Propoxyphenyl Isobutyl Aildenafil or its containers be disposed of via standard laboratory or municipal trash. Similarly, it must not be poured down the sink. Wastewater treatment facilities are not designed to neutralize or remove complex, biologically active pharmaceutical compounds, leading to their potential release into aquatic environments.[9]

Therefore, all waste streams containing this compound—including pure (neat) compound, contaminated consumables, and solutions—must be segregated, clearly labeled, and disposed of as hazardous chemical waste through your institution's Environmental Health & Safety (EHS) program or a certified hazardous waste contractor.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe handling and disposal of Propoxyphenyl Isobutyl Aildenafil from the point of generation to final collection.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing appropriate PPE to mitigate the risks of exposure identified in Table 1.

  • Safety Goggles: To protect against eye irritation from dust or splashes.

  • Nitrile Gloves: To prevent skin contact and irritation.

  • Laboratory Coat: To protect clothing and skin.

Step 2: Waste Stream Segregation and Characterization

Proper segregation is critical for compliant disposal. Use the following decision-making workflow to correctly categorize and handle different forms of waste.

G cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_sharps Sharps Waste start Waste Generation (Propoxyphenyl Isobutyl Aildenafil) neat_compound Neat (Pure) Compound start->neat_compound contaminated_solids Contaminated Consumables (e.g., weigh boats, gloves, wipes) start->contaminated_solids organic_sol Solutions in Organic Solvents (e.g., Methanol, Acetonitrile) start->organic_sol aqueous_sol Aqueous Solutions (e.g., buffer from assays) start->aqueous_sol sharps Contaminated Sharps (e.g., needles, pipette tips) start->sharps waste_container Designated Hazardous Chemical Waste Container (Solid) neat_compound->waste_container contaminated_solids->waste_container liquid_container Designated Hazardous Liquid Waste Container (Aqueous or Organic) organic_sol->liquid_container Check solvent compatibility aqueous_sol->liquid_container Do NOT pour down drain sharps_container Puncture-Proof Sharps Container sharps->sharps_container

Caption: Waste Segregation Workflow for Propoxyphenyl Isobutyl Aildenafil.

Step 3: Packaging the Waste
  • Pure (Neat) Solid Compound:

    • Place any remaining solid compound in its original container or a new, sealable, chemically compatible container (e.g., amber glass vial).

    • Tightly seal the container.

    • Place this primary container into a larger, sealable bag or secondary container along with any contaminated items like weigh paper or spatulas.

  • Contaminated Solid Waste:

    • Collect all contaminated disposables, such as gloves, bench paper, and pipette tips, in a designated, labeled hazardous waste bag or container.

    • Do not mix with regular laboratory trash.

  • Liquid Waste (Aqueous and Organic Solutions):

    • Pour all solutions containing Propoxyphenyl Isobutyl Aildenafil into a designated, sealable, and clearly labeled hazardous liquid waste container.

    • Crucially, maintain separate waste containers for halogenated and non-halogenated organic solvents, and for aqueous waste, as required by your institution's EHS. Never mix incompatible waste streams.

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

Step 4: Labeling the Hazardous Waste Container

Proper labeling is a legal requirement and essential for safe handling by EHS personnel.

  • Affix a hazardous waste tag to the container as soon as the first drop of waste is added.

  • Clearly write the full chemical name: "Propoxyphenyl Isobutyl Aildenafil" (CAS No: 1621873-33-3).

  • List all other constituents in the container (e.g., "Methanol," "Water," "Tris Buffer") and their approximate percentages.

  • Indicate the associated hazards (e.g., "Toxic," "Irritant").

  • Include the date, your name, and your lab information.

Step 5: Interim Storage
  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within your laboratory.

  • This area should be secure, away from general traffic, and ideally within a ventilated cabinet or secondary containment.

  • Ensure incompatible waste types are stored separately.

Step 6: Final Disposal
  • Once the waste container is full or you have finished the project, contact your institution's EHS office to schedule a waste pickup.

  • Follow their specific procedures for transport and handover. Do not transport hazardous waste outside of your laboratory without proper authorization and training.

Decontamination and Spill Management

Accidents can happen. A prepared response is a key part of a self-validating safety system.

  • Surface Decontamination:

    • Wipe down all surfaces (benchtops, fume hood sash, balances) that may have come into contact with the compound.

    • Use a suitable solvent (e.g., 70% ethanol or isopropanol) on a disposable wipe.

    • Dispose of the contaminated wipes as hazardous solid waste.

  • Glassware Decontamination:

    • Rinse glassware with a small amount of an appropriate organic solvent in which the compound is soluble.

    • Collect this initial rinse solvent as hazardous liquid waste.

    • After the initial rinse, the glassware can typically be washed using standard laboratory procedures.

  • Spill Response:

    • Alert colleagues and secure the area.

    • Don appropriate PPE.

    • For small powder spills, gently cover with a damp paper towel to avoid raising dust. Carefully wipe up the material, place it in the hazardous waste container, and decontaminate the area.

    • For liquid spills, absorb the material with a chemical spill kit absorbent or vermiculite.

    • Collect the absorbent material and dispose of it as hazardous solid waste.

    • For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

By adhering to this comprehensive guide, you not only ensure compliance with safety regulations but also actively contribute to a culture of responsibility and scientific integrity. The proper management of research chemicals from acquisition to disposal is a hallmark of an exemplary research professional.

References

  • SRIRAMCHEM. Propoxyphenyl isobutyl aildenafil.
  • Pharmaffiliates.
  • TCI EUROPE N.V.
  • CPAchem Ltd.
  • Expert Synthesis Solutions.
  • Fisher Scientific.
  • Pharma Source Direct.
  • MedchemExpress. Propoxyphenyl Aildenafil.
  • Rao, R. N., et al. (2014). Structural elucidation of propoxyphenyl isobutyl aildenafil, adulterant in a health supplement using high-resolution Orbitrap mass spectrometry. PubMed.
  • U.S. Pharmacopeia. ADULTERATION OF DIETARY SUPPLEMENTS WITH DRUGS AND DRUG ANALOGS.
  • University of Florida, IFAS Extension.
  • U.S. Food & Drug Administration (FDA). Where and How to Dispose of Unused Medicines. (2025).
  • MedicalNewsToday. Medication disposal: How-to guide for different types. (2021).
  • Business Waste.
  • Pfizer. How to Dispose of Unused Medicine Responsibly to Protect the Environment. (2022).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propoxyphenyl isobutyl aildenafil
Reactant of Route 2
Reactant of Route 2
Propoxyphenyl isobutyl aildenafil
© Copyright 2026 BenchChem. All Rights Reserved.